Product packaging for Quinaprilat(Cat. No.:CAS No. 82768-85-2)

Quinaprilat

Numéro de catalogue: B1678679
Numéro CAS: 82768-85-2
Poids moléculaire: 410.5 g/mol
Clé InChI: FLSLEGPOVLMJMN-YSSFQJQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinaprilat is a dicarboxylic acid resulting from the hydrolysis of the ethyl ester group of quinapril to give the corresponding dicarboxylic acid. The active angiotensin-converting enzyme inhibitor (ACE inhibitor) of the prodrug quinapril. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a vasodilator agent. It is a dicarboxylic acid, a member of isoquinolines and a tertiary carboxamide.
The active metabolite of the prodrug [quinapril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of II.
metabolite of quinapril
See also: Quinapril (active moiety of);  Quinapril Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5 B1678679 Quinaprilat CAS No. 82768-85-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868904
Record name Quinaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82768-85-2, 85441-60-7
Record name Quinaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82768-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinaprilat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Quinaprilat's Mechanism of Action on Tissue-Bound Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, with a specific focus on its interaction with tissue-bound ACE. The sustained and potent inhibition of tissue ACE is a key differentiator among ACE inhibitors and is believed to be a primary contributor to the therapeutic benefits observed with quinapril in cardiovascular diseases.[1][2][3][4]

Core Mechanism of Action: Potent and Sustained Inhibition of Tissue ACE

Quinapril is a prodrug that undergoes rapid de-esterification in the body to form its active diacid metabolite, this compound.[1][5] this compound is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme.[6][7] A critical aspect of its efficacy lies in its ability to potently inhibit ACE not only in the plasma but also at various tissue sites, including the heart, kidneys, and vasculature.[1][8][9] This sustained action is attributed to its strong binding to the enzyme and a slow dissociation rate, which allows for prolonged inhibition even as plasma levels of the drug decline.[1][6]

The primary effect of this compound is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a key enzyme in this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6][9] By inhibiting ACE, this compound effectively reduces the levels of angiotensin II.

Downstream consequences of reduced Angiotensin II include:

  • Vasodilation: Decreased angiotensin II leads to reduced vasoconstriction of peripheral and renal blood vessels, lowering systemic vascular resistance and blood pressure.[6]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[6][10] By lowering angiotensin II, this compound indirectly reduces aldosterone levels, leading to decreased sodium and water retention.

  • Inhibition of Cellular Growth: Angiotensin II is also a known mitogen that can contribute to vascular and cardiac hypertrophy. By blocking its production, this compound may help to prevent or reverse these structural changes.

Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[10][11] Inhibition of ACE by this compound leads to an accumulation of bradykinin.

Elevated bradykinin levels contribute to the therapeutic effects through:

  • Increased Nitric Oxide (NO) Production: Bradykinin stimulates the release of nitric oxide from endothelial cells, a key signaling molecule that promotes vasodilation and has anti-inflammatory properties.[12][13]

  • Prostacyclin Release: Increased bradykinin can also stimulate the production of other vasodilatory substances like prostacyclin.[14]

The dual action of reducing a potent vasoconstrictor (angiotensin II) and increasing a potent vasodilator (bradykinin) is central to the antihypertensive and cardioprotective effects of this compound.

RAAS_and_Bradykinin_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction, Aldosterone Secretion, Cell Growth AT1_Receptor->Vasoconstriction leads to Renin Renin Renin->Angiotensin_I ACE Tissue ACE ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments This compound This compound This compound->ACE inhibits Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin cleaves Bradykinin->Inactive_Fragments degrades Vasodilation Vasodilation (via NO, Prostacyclin) Bradykinin->Vasodilation promotes Kallikrein Kallikrein Kallikrein->Bradykinin

Figure 1: this compound's dual action on the RAAS and Bradykinin pathways.

Quantitative Data Presentation

The potency and sustained effect of this compound in various tissues have been quantified in several preclinical studies. The following tables summarize key quantitative data.

Comparative Potency of ACE Inhibitors

Studies using radioligand binding assays have established the relative potency of various ACE inhibitors against ACE from different tissue homogenates.

ACE Inhibitor Relative Potency Tissues Assessed Reference
This compound Highest Plasma, Lung, Kidney, Heart[2][15][16]
BenazeprilatEqual to this compoundPlasma, Lung, Kidney, Heart[2][15][16]
PerindoprilatHighPlasma, Lung, Kidney, Heart[2][15][16]
LisinoprilModeratePlasma, Lung, Kidney, Heart[2][15][16]
EnalaprilatLowerPlasma, Lung, Kidney, Heart[2]
FosinoprilatLowestPlasma, Lung, Kidney, Heart[2][15][16]

Table 1: Rank Order of Potency of ACE Inhibitors.

Ex Vivo ACE Inhibition by Quinapril in Rats

The duration and extent of ACE inhibition in various tissues following oral administration of quinapril have been characterized.

Tissue ACE Inhibition (%) after 24 hours (0.3 mg/kg oral dose) Reference
Cardiac Atria>40%[8][17]
Cardiac Ventricles>40%[8][17]
Kidney35%[8][17]
Aorta30%[8][17]
Plasma25%[8][17]

Table 2: Sustained Tissue ACE Inhibition 24 Hours Post-Dose.

Tissue ACE Inhibition (%) after 6 days (2 mg/kg/day oral dose) Reference
Plasma94%[14]
Lung93%[14]
Aorta40%[14]
Myocardium23%[14]
Kidney20%[14]

Table 3: Tissue ACE Inhibition Following Chronic Dosing.

Comparative Tissue ACE Inhibition in a Rabbit Model of Hindlimb Ischemia

A study directly comparing the tissue-penetrating ability of this compound with captopril demonstrated a significant advantage for this compound in inhibiting tissue-level ACE.

Inhibitor Residual Plasma ACE Activity (%) Residual Tissue ACE Activity (%) Reference
This compound 41.53 ± 0.02%13% [18]
Captopril42.54 ± 0.03%61%[18]

Table 4: Superior Tissue ACE Inhibition by this compound vs. Captopril.

Experimental Protocols

The quantification of tissue ACE inhibition relies on robust and sensitive experimental methodologies. Detailed below are protocols for key assays cited in the literature.

Radioligand Binding Assay for Tissue ACE Quantitation

This method is used to determine the extent of ACE inhibition in tissue homogenates by measuring the displacement of a radiolabeled ACE inhibitor.[2][8][19][20]

Methodology:

  • Tissue Homogenization:

    • Excise tissues (e.g., heart, lung, kidney) and immediately freeze in liquid nitrogen.

    • Homogenize frozen tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

    • Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the membrane-bound ACE and store at -80°C until use.

  • Binding Assay:

    • In a microtiter plate, combine the tissue homogenate with a known concentration of a radiolabeled ACE inhibitor, such as [¹²⁵I]351A.

    • For displacement curves, add increasing concentrations of unlabeled ACE inhibitor (e.g., this compound).

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • The amount of bound radioligand is used to calculate the ACE concentration and the inhibitory potency (e.g., IC₅₀, Kᵢ) of the competing unlabeled inhibitor.

Radioligand_Binding_Assay_Workflow Start Start: Tissue Sample Homogenize 1. Homogenize Tissue in Buffer Start->Homogenize Centrifuge 2. Centrifuge to Isolate Supernatant Homogenize->Centrifuge Incubate 3. Incubate Supernatant with [¹²⁵I]Radioligand +/- this compound Centrifuge->Incubate Filter 4. Filter to Separate Bound vs. Free Ligand Incubate->Filter Wash 5. Wash Filters Filter->Wash Count 6. Measure Radioactivity (Gamma Counter) Wash->Count Analyze 7. Analyze Data (IC₅₀, Kᵢ) Count->Analyze End End: Quantified ACE Inhibition Analyze->End

Figure 2: Workflow for Radioligand Binding Assay.

Fluorometric ACE Activity Assay

This kinetic assay measures ACE activity by monitoring the cleavage of a quenched fluorescent substrate.[21]

Methodology:

  • Tissue Lysate Preparation:

    • Mechanically crush fresh or frozen tissue samples in liquid nitrogen.[21]

    • Add an ice-cold lysis buffer (e.g., 100 mM TRIS-HCl, pH 7.0, with 0.3% Triton-X-100 for optimal extraction) at a fixed ratio (e.g., 5 mL per gram of tissue).[21]

    • Homogenize the sample and then centrifuge at high speed (e.g., 16,100 x g) for 5 minutes.[21]

    • Collect the supernatant for the activity measurement.

  • Activity Measurement:

    • Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 100 mM TRIS-HCl, pH 7.0, 50 mM NaCl, 10 µM ZnCl₂).[21]

    • Add the tissue lysate to the wells. To test for inhibition, pre-incubate the lysate with this compound.

    • Initiate the reaction by adding a quenched fluorescent substrate (e.g., Abz-FRK(Dnp)P-OH).[21]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence over time in kinetic mode (e.g., at λex 340 nm and λem 405 nm).[21]

    • The rate of fluorescence increase is directly proportional to the ACE activity in the sample.

Fluorometric_Assay_Workflow Start Start: Tissue Sample PrepareLysate 1. Prepare Tissue Lysate (Homogenization & Centrifugation) Start->PrepareLysate ReactionSetup 2. Set up Reaction in 96-well Plate (Buffer + Lysate +/- this compound) PrepareLysate->ReactionSetup AddSubstrate 3. Initiate Reaction with Quenched Fluorescent Substrate ReactionSetup->AddSubstrate Measure 4. Measure Fluorescence Increase (Kinetic Mode) AddSubstrate->Measure Calculate 5. Calculate Rate of Reaction (ACE Activity) Measure->Calculate End End: Quantified ACE Activity Calculate->End

Figure 3: Workflow for Fluorometric ACE Activity Assay.

Conclusion

This compound's mechanism of action is distinguished by its potent and sustained inhibition of tissue-bound ACE. This high affinity for tissue ACE, particularly in the vasculature and heart, is a key factor in its therapeutic efficacy.[3][22][23] The resulting dual modulation of the RAAS and bradykinin pathways leads to beneficial hemodynamic and anti-remodeling effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of cardiovascular drug development. Understanding the nuances of tissue ACE inhibition is critical for the design and evaluation of next-generation cardiovascular therapies.

References

In Vivo Biotransformation of Quinapril to Quinaprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo conversion of the prodrug quinapril to its active metabolite, quinaprilat. The document summarizes key pharmacokinetic data, details experimental methodologies for quantification, and illustrates the relevant physiological pathway and experimental workflows.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] As a prodrug, quinapril is pharmacologically inactive until it undergoes hydrolysis in the body to form its active diacid metabolite, this compound.[2][3] This biotransformation is a critical step in the drug's mechanism of action, as this compound is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] Understanding the rate and extent of this conversion is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.

Quantitative Analysis of Quinapril to this compound Conversion

The in vivo conversion of quinapril to this compound is characterized by its rapid and consistent nature. Following oral administration, quinapril is quickly absorbed, with peak plasma concentrations of the parent drug observed within one hour.[4] The subsequent hydrolysis to this compound is also swift, leading to peak plasma concentrations of the active metabolite approximately two hours after dosing.[4]

Studies have shown that approximately 38% of an oral dose of quinapril is de-esterified to form this compound. The pharmacokinetics of both quinapril and this compound are dose-proportional over a range of single oral doses.[4]

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for quinapril and this compound following oral administration of quinapril.

ParameterQuinaprilThis compoundReference(s)
Time to Peak Plasma Concentration (Tmax) ~1 hour~2 hours[4]
Peak Plasma Concentration (Cmax) after 40 mg dose ~207 ng/mL~923 ng/mL[4]
Apparent Elimination Half-life (t½) ~0.8 hours~1.9 hours[4]
Apparent Plasma Clearance ~1,850 mL/min~220 mL/min[4]
Protein Binding ~97%~97%[1]
Primary Route of Elimination MetabolismRenal Excretion[1]
Factors Influencing Conversion
  • Renal Impairment: The elimination of this compound is significantly affected by renal function. In patients with renal impairment, the apparent elimination half-life of this compound increases as creatinine clearance decreases.[1][5] This necessitates dose adjustments in this patient population.[1]

  • Hepatic Impairment: In patients with alcoholic cirrhosis, the hydrolysis of quinapril to this compound is impaired, leading to lower plasma concentrations of the active metabolite.[6]

Experimental Protocols for Quantification

The simultaneous determination of quinapril and this compound in biological matrices, typically human plasma, is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation

A crucial step in the analytical process is the extraction of quinapril and this compound from the plasma matrix. Two primary methods are utilized:

  • Solid-Phase Extraction (SPE): This technique involves passing the plasma sample through a cartridge containing a solid adsorbent (e.g., C8 or C18) that retains the analytes of interest.[7] Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. SPE generally provides cleaner extracts and can lead to higher sensitivity.[7] Recoveries for quinapril and this compound using SPE are typically greater than 80%.[7]

  • Protein Precipitation: This method involves adding a solvent, such as acetonitrile or a mixture of acetonitrile and methanol, to the plasma sample to precipitate proteins.[8] After centrifugation, the supernatant containing the analytes is collected for analysis. This is a simpler and faster method but may result in a less clean extract compared to SPE.

HPLC-UV Method

A common HPLC-UV method for the simultaneous determination of quinapril and this compound involves the following:

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.

  • Detection: UV detection is performed at a specific wavelength, often around 215 nm.

  • Quantification: Calibration curves are constructed by plotting the peak area of the analytes against their known concentrations in spiked plasma samples. The concentration of the analytes in unknown samples is then determined from these curves.

UPLC-MS/MS Method

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. A typical protocol includes:

  • Chromatography: A UPLC system with a sub-2 µm particle column (e.g., Acquity UPLC BEH C18) is used for rapid and efficient separation.[9]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used to generate ions of the analytes.[9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[9] This involves selecting a specific precursor ion for each analyte and then monitoring a specific product ion after fragmentation, providing high specificity.

  • Validation: The method is validated for linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[9] For instance, a validated UPLC-MS/MS method demonstrated a lower limit of quantification of 5.010 ng/mL for quinapril and 10.012 ng/mL for this compound in human plasma.[9]

Visualizations

Metabolic Conversion Pathway

The following diagram illustrates the straightforward metabolic conversion of quinapril to its active form, this compound, through hydrolysis.

Quinapril_Metabolism Quinapril Quinapril (Prodrug) Hydrolysis Esterase-mediated Hydrolysis (in Liver) Quinapril->Hydrolysis This compound This compound (Active Metabolite) Hydrolysis->this compound

Caption: Metabolic conversion of quinapril to this compound.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. This diagram outlines the key components of this system and the point of intervention by this compound.

RAAS_Pathway cluster_main Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Active Metabolite) This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of this compound.

Experimental Workflow for Quinapril/Quinaprilat Quantification

This diagram outlines a typical workflow for the quantitative analysis of quinapril and this compound in plasma samples.

Experimental_Workflow cluster_workflow Quantification Workflow Start Plasma Sample Collection Extraction Sample Preparation (SPE or Protein Precipitation) Start->Extraction Analysis UPLC-MS/MS or HPLC-UV Analysis Extraction->Analysis Data_Processing Data Acquisition and Peak Integration Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification End Pharmacokinetic Analysis Quantification->End

Caption: A typical experimental workflow for quinapril and this compound quantification.

References

Pharmacological Profile of Quinaprilat Diacid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent, non-sulfhydryl inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] Its primary therapeutic action is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[3][4] Following oral administration of quinapril, it is rapidly de-esterified in the liver to form this compound.[5][6] This conversion is essential for its pharmacological activity, as this compound is the molecule that directly binds to and inhibits ACE.[7][8] This document provides an in-depth technical overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting ACE (EC 3.4.15.1), a key enzyme in the RAAS.[1][9] ACE is responsible for converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[3][9] Angiotensin II elevates blood pressure through several mechanisms, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention.[4][10]

By inhibiting ACE, this compound effectively reduces the production of angiotensin II, leading to vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[5][11] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[9][12] Inhibition of ACE by this compound leads to increased levels of bradykinin, which may further contribute to its antihypertensive effects.[9] this compound demonstrates high-affinity binding to both plasma and tissue-bound ACE.[2][5]

Signaling Pathway

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this pathway and the point of inhibition by this compound.

RAAS_Pathway cluster_System Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   Effects Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) Angiotensin_II->Effects Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I This compound This compound This compound->ACE Inhibition

RAAS pathway showing this compound's site of action.

Pharmacological Data

The potency of this compound as an ACE inhibitor has been quantified through various in vitro and ex vivo studies.

Table 1: Inhibitory Potency of this compound
ParameterValueSpecies/SystemReference
Binding Affinity (KA) HighRat Heart & Lung Homogenates[13]
ACE Inhibition (ex vivo) >80% for 24h (from 20mg quinapril dose)Human Plasma[14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its formation from the prodrug quinapril, its distribution, and subsequent elimination.

Absorption and Metabolism

Following oral administration, approximately 60% of a quinapril dose is absorbed.[16][17] Quinapril is then rapidly and extensively metabolized, primarily in the liver, via de-esterification to its active diacid metabolite, this compound.[9][18] Peak plasma concentrations of quinapril occur within one hour, while peak this compound concentrations are observed approximately two hours post-dose.[14][16]

Prodrug_Metabolism Quinapril Quinapril (Oral Prodrug) Absorbed_Quinapril Absorbed Quinapril (Systemic Circulation) Quinapril->Absorbed_Quinapril Absorption (~60%) This compound This compound (Active Metabolite) Absorbed_Quinapril->this compound Elimination Renal Excretion This compound->Elimination Liver Hepatic De-esterification Liver->Absorbed_Quinapril

Conversion of quinapril to active this compound.
Distribution

This compound is highly protein-bound in plasma, with approximately 97% of the circulating drug bound to proteins.[12][14] It is widely distributed to tissues, but does not readily cross the blood-brain barrier.[5][7]

Elimination

This compound is primarily eliminated by the kidneys.[5][16] It exhibits a biphasic elimination profile. The initial elimination half-life is approximately 2-3 hours.[2][5] However, due to its high-affinity binding to and slow dissociation from ACE, it has a prolonged terminal elimination half-life of about 25 hours, which allows for effective ACE inhibition with once-daily dosing.[5][14]

Table 2: Pharmacokinetic Parameters of this compound
ParameterValueUnitConditions/NotesReference
Time to Peak Concentration (Tmax) ~2hoursFollowing oral dose of quinapril.[14][16]
Plasma Protein Binding ~97%[12][14]
Elimination Half-Life (Initial) 2 - 3hours[2][5]
Elimination Half-Life (Terminal) ~25hoursAttributed to slow dissociation from ACE.[5][14]
Route of Elimination Primarily Renal-[5][16]
Effect of Renal Impairment Prolonged half-life-Dose adjustment needed if CrCl < 40 mL/min.[14][16]

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of compounds like this compound on ACE is commonly determined using an in vitro assay. A variety of methods exist, often based on spectrophotometric or fluorometric detection of a product formed by ACE's enzymatic activity.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of ACE activity (IC50).

General Protocol (Spectrophotometric Method using HHL substrate): [19][20][21]

  • Reagent Preparation:

    • ACE Solution: Angiotensin-Converting Enzyme from rabbit lung is dissolved in a suitable buffer (e.g., borate buffer) to a specific concentration (e.g., 100 mU/mL).[20]

    • Substrate Solution: Hippuryl-L-histidyl-L-leucine (HHL) is dissolved in buffer to a final concentration (e.g., 5 mM).[21]

    • Inhibitor Solutions: A series of dilutions of the test inhibitor (this compound) are prepared in the assay buffer.

    • Stopping Reagent: An acid, such as HCl, is used to terminate the enzymatic reaction.

    • Extraction Solvent: Ethyl acetate is used to extract the product, hippuric acid (HA).

    • Detection Reagent: A colorimetric reagent, such as p-dimethylaminobenzaldehyde, can be used to react with the extracted HA for quantification.[21]

  • Assay Procedure:

    • Pre-incubation: A small volume of the ACE solution is pre-incubated with an equal volume of the inhibitor solution (or buffer for control) at 37°C for a short period (e.g., 5-10 minutes).[20][21]

    • Reaction Initiation: The substrate solution (HHL) is added to the mixture to start the reaction.

    • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[21]

    • Reaction Termination: The stopping reagent (e.g., HCl) is added.

    • Product Extraction: Hippuric acid (HA), the product of HHL cleavage by ACE, is extracted with ethyl acetate.

    • Quantification: The ethyl acetate layer is separated, evaporated, and the remaining HA is redissolved and reacted with a colorimetric reagent. The absorbance is then measured at a specific wavelength (e.g., 478 nm) using a spectrophotometer or microplate reader.[21]

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ACE_Assay_Workflow cluster_Workflow Workflow for In Vitro ACE Inhibition Assay A Prepare Reagents (ACE, Substrate, Inhibitor) B Pre-incubate ACE with Inhibitor (or Buffer) A->B C Add Substrate (HHL) to Initiate Reaction B->C D Incubate at 37°C C->D E Stop Reaction (e.g., add HCl) D->E F Extract Product (Hippuric Acid) E->F G Quantify Product (Spectrophotometry) F->G H Calculate % Inhibition and IC50 Value G->H

General workflow for an ACE inhibition assay.
Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic parameters of this compound in vivo following oral administration of quinapril.

General Protocol (Human or Animal Study): [5][22]

  • Subject/Animal Selection: Healthy human volunteers or appropriate animal models (e.g., rats, dogs) are selected.[5][7]

  • Dosing: A single oral dose of quinapril is administered.[22]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 48-72 hours post-dose). Urine may also be collected.[5]

  • Sample Processing: Plasma is separated from blood samples by centrifugation. All samples are stored frozen until analysis.

  • Bioanalytical Method:

    • A validated analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS), is used to quantify the concentrations of quinapril and this compound in plasma and urine samples.

    • This involves sample extraction, chromatographic separation, and detection.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data for this compound are analyzed using non-compartmental or compartmental modeling software.

    • Key parameters are calculated, including: Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t1/2 (half-life).[22]

Conclusion

This compound diacid is a potent and specific inhibitor of the angiotensin-converting enzyme, serving as the active moiety of the prodrug quinapril. Its pharmacological action is centered on the robust inhibition of the Renin-Angiotensin-Aldosterone System, leading to effective blood pressure reduction. The pharmacokinetic profile of this compound is distinguished by its rapid formation from quinapril and a prolonged terminal half-life, which is attributed to its strong and sustained binding to tissue ACE. This allows for effective 24-hour ACE inhibition with once-daily dosing. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and professionals engaged in cardiovascular drug discovery and development.

References

The Structural Enigma of an ACE Inhibitor: An In-depth Technical Guide to the Structure-Activity Relationship of Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structural activity relationship (SAR) of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Understanding the intricate interplay between the molecular architecture of this compound and its potent inhibitory effect on ACE is paramount for the rational design of novel antihypertensive agents. This document provides a comprehensive overview of its mechanism of action, key structural features influencing its biological activity, detailed experimental protocols for assessing ACE inhibition, and a visualization of its role in the renin-angiotensin-aldosterone system (RAAS).

Mechanism of Action: Inhibiting a Key Regulator of Blood Pressure

Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, this compound.[1][2] this compound exerts its therapeutic effect by inhibiting angiotensin-converting enzyme (ACE), a key zinc-dependent metalloproteinase in the renin-angiotensin-aldosterone system (RAAS).[2] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[2]

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of this compound

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Release AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin (from Kidney) ACE ACE ACE->AngiotensinII This compound This compound This compound->ACE

Figure 1: this compound's inhibition of ACE within the RAAS pathway.

Structural Activity Relationship (SAR) of this compound

The inhibitory potency of this compound is intrinsically linked to its specific structural features, which allow it to bind with high affinity to the active site of ACE. The SAR of this compound and its analogs has been elucidated through extensive research, with the seminal work of Klutchko et al. (1986) providing foundational insights into the key molecular determinants of activity.

Key Structural Features for ACE Inhibition:

The general pharmacophore for non-sulfhydryl ACE inhibitors like this compound consists of three key binding moieties that interact with specific subsites within the ACE active site (S1, S1', and S2').

  • Zinc-Binding Group: The carboxylate group in the N-carboxymethyl moiety of this compound is crucial for chelating the essential zinc ion (Zn²⁺) in the active site of ACE. This interaction is fundamental for potent inhibition.

  • Hydrophobic Pockets (S1 and S1'): The phenethyl group of this compound fits into the hydrophobic S1 pocket of ACE, contributing significantly to binding affinity. The methyl group of the alanine residue occupies the S1' pocket.

  • Hydrogen Bonding and Ionic Interactions (S2'): The carboxylate group of the tetrahydroisoquinoline ring system interacts with positively charged residues in the S2' subsite, forming strong ionic and hydrogen bonds.

Insights from Analog Studies

While the full quantitative data from the original study by Klutchko et al. is not publicly available in its entirety, the abstract and subsequent publications provide critical qualitative and semi-quantitative SAR insights.[3][] The synthesis and evaluation of various analogs have highlighted the following relationships:

  • Stereochemistry: The specific stereochemistry of this compound (S,S,S configuration) is essential for optimal binding to the ACE active site. Changes in stereochemistry at any of the chiral centers lead to a significant loss of inhibitory activity.

  • Tetrahydroisoquinoline Ring System: The tetrahydro-3-isoquinolinecarboxylic acid moiety is a key structural element. Analogs with a tetrahydro-1-isoquinolinecarboxylic acid or an isoindoline-1-carboxylic acid scaffold show a marked decrease in potency for non-sulfhydryl inhibitors, suggesting a strict spatial requirement for the carboxylate group in this position.[3][]

  • N-Carboxymethyl Side Chain: The length and composition of the side chain containing the zinc-binding group are critical. The ethyl ester of the side chain in the prodrug quinapril renders it inactive; hydrolysis to the free carboxylate in this compound is necessary for ACE inhibition.

Quantitative Data on this compound Analogs
Compound/Analog R1 Group R2 Group Ring System ACE Inhibition IC50 (nM)
This compoundHCH₃Tetrahydro-3-isoquinoline[Data from primary source]
Analog 1CH₃CH₃Tetrahydro-3-isoquinoline[Data from primary source]
Analog 2HHTetrahydro-3-isoquinoline[Data from primary source]
Analog 3HCH₃Tetrahydro-1-isoquinoline[Data from primary source]
Analog 4HCH₃Isoindoline-1-carboxylic acid[Data from primary source]
Table 1: Illustrative table for quantitative SAR data of this compound analogs. Actual IC50 values would be derived from primary literature such as Klutchko et al., J. Med. Chem. 1986, 29 (10), pp 1953–1961.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound is performed using in vitro ACE inhibition assays. Several methods exist, with the most common ones relying on spectrophotometric or fluorometric detection of the product formed by ACE-catalyzed hydrolysis of a synthetic substrate.

General Protocol for In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized representation of a common method used to determine the IC50 value of an ACE inhibitor.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the test inhibitor to cover a range of concentrations.

  • Enzyme Inhibition Reaction:

    • In a microplate well or microcentrifuge tube, add a specific volume of the test inhibitor solution (or solvent for control).

    • Add a defined amount of ACE solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Extraction:

    • Stop the reaction by adding a strong acid, such as HCl.

    • Extract the hippuric acid (the product of HHL hydrolysis) into an organic solvent, typically ethyl acetate, by vigorous mixing followed by centrifugation to separate the phases.

  • Quantification:

    • Carefully transfer the organic layer containing the hippuric acid to a new tube or well.

    • Evaporate the ethyl acetate.

    • Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer or microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the resulting dose-response curve.

Experimental Workflow for SAR Study

The following diagram outlines a typical workflow for a structure-activity relationship study of ACE inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead_Identification Lead Compound (e.g., this compound) Analog_Design Analog Design (Computational Modeling) Lead_Identification->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis In_Vitro_Screening In Vitro ACE Inhibition Assay Synthesis->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis QSAR_Modeling QSAR Modeling SAR_Analysis->QSAR_Modeling New_Design Design of New Analogs QSAR_Modeling->New_Design New_Design->Analog_Design Iterative Cycle

Figure 2: A typical experimental workflow for an SAR study of ACE inhibitors.

Conclusion

The potent ACE inhibitory activity of this compound is a direct consequence of its specific three-dimensional structure, which allows for high-affinity binding to the enzyme's active site. The key pharmacophoric elements—the zinc-binding carboxylate, the hydrophobic groups fitting into the S1 and S1' pockets, and the interactions of the tetrahydroisoquinoline moiety with the S2' subsite—are all critical for its biological function. While a comprehensive quantitative SAR table from a single study remains elusive in the public domain, the qualitative and semi-quantitative relationships derived from various studies provide a robust framework for understanding the structural requirements for ACE inhibition. This knowledge continues to guide the design and development of new generations of ACE inhibitors with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a practical foundation for researchers engaged in the discovery and characterization of novel antihypertensive agents targeting the renin-angiotensin system.

References

Quinaprilat's Role in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, and its pivotal role within the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound. It includes detailed experimental protocols for assessing its activity and presents quantitative data in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this compound's function and evaluation.

The Renin-Angiotensin System (RAS)

The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a critical hormonal cascade that regulates blood pressure, systemic vascular resistance, and fluid and electrolyte balance.[1] The system is initiated when renal blood flow is reduced, triggering juxtaglomerular cells in the kidneys to secrete renin.[1] Renin cleaves angiotensinogen, a protein released by the liver, to form the decapeptide angiotensin I.[1][2] Angiotensin I is then converted to the potent octapeptide angiotensin II by the angiotensin-converting enzyme (ACE), which is primarily found on the surface of vascular endothelial cells, particularly in the lungs.[1]

Angiotensin II exerts several powerful physiological effects, including:

  • Vasoconstriction: It is a potent vasoconstrictor that narrows blood vessels, leading to increased blood pressure.[1][3]

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing extracellular fluid volume and blood pressure.[1][3]

  • Cellular Growth: It can contribute to myocyte hypertrophy and vascular smooth muscle cell proliferation.[4]

Abnormally high activity in the RAS pathway is a primary contributor to hypertension.[1] Therefore, inhibiting this system is a key therapeutic strategy for managing hypertension and related cardiovascular disorders.

Renin_Angiotensin_System cluster_blood_vessel Blood & Tissues cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w  cleavage Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II

Caption: The Renin-Angiotensin System (RAS) cascade.

This compound: Mechanism of Action

Quinapril is an orally administered prodrug that is rapidly hydrolyzed by de-esterification in the body to its active diacid metabolite, this compound.[5][6][7] this compound is a potent, non-sulfhydryl ACE inhibitor that exerts its therapeutic effects through a dual mechanism.[3][8][9]

  • Inhibition of Angiotensin II Formation: this compound competitively inhibits ACE, blocking the conversion of angiotensin I to angiotensin II.[4][8] This reduction in angiotensin II levels leads to decreased vasoconstriction and lower aldosterone secretion, resulting in reduced peripheral vascular resistance and a decrease in blood pressure.[3][9] this compound demonstrates potent binding to both plasma and tissue-bound ACE, with the inhibition of tissue ACE being a particularly important component of its beneficial cardiovascular effects.[5][6][10]

  • Potentiation of Bradykinin: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[11][12] By inhibiting ACE, this compound prevents the breakdown of bradykinin.[8][11] The resulting accumulation of endogenous bradykinin enhances vasodilation, further contributing to the blood pressure-lowering effect of the drug.[12] This bradykinin-dependent mechanism is crucial for the enhanced flow-dependent, endothelium-mediated dilation observed with this compound.[12]

Quinaprilat_Mechanism cluster_RAS RAS Pathway cluster_Kinin Kinin-Kallikrein System cluster_effects Overall Effect Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_I->Angiotensin_II  conversion Vasodilation Vasodilation & Reduced Blood Pressure Angiotensin_II->Vasodilation  decreased levels lead to Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  degradation Bradykinin->Vasodilation  increased levels lead to ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II ACE->Inactive_Fragments This compound This compound This compound->ACE INHIBITS

Caption: Dual mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of this compound is underpinned by its distinct pharmacokinetic and pharmacodynamic profiles. As a prodrug, quinapril is rapidly absorbed and converted to this compound.[13][14] Although this compound has a relatively short initial half-life, its potent and slow dissociation from ACE results in a prolonged duration of action, allowing for once or twice-daily dosing.[5]

Table 1: Pharmacokinetic Properties of Quinapril and this compound

Parameter Quinapril (Prodrug) This compound (Active Metabolite) Reference(s)
Time to Peak Plasma Conc. (Tmax) ~1 hour ~2 hours [13][14][15]
Bioavailability (of Quinapril) 50-80% (Metabolite) [11]
Effect of High-Fat Meal on Absorption Reduced by ~25-30% (Metabolite) [11][15]
Plasma Protein Binding ~97% ~97% [15]
Elimination Half-life ~0.8 hours Biphasic: ~2-3 hours (initial), ~25 hours (terminal) [13][14][15]

| Primary Route of Elimination | (Metabolized) | Renal Excretion (up to 96% of IV dose) |[11][15] |

Table 2: Pharmacodynamic Effects of Quinapril/Quinaprilat

Parameter Finding Dosage Reference(s)
Plasma ACE Inhibition >80% inhibition for 24 hours 20 mg oral quinapril [15]
Angiotensin I Pressor Response Inhibition ~50% inhibition 2.5 mg IV this compound [16]
Angiotensin I Pressor Response Inhibition >80% inhibition 10 mg IV this compound [16]
Systolic Blood Pressure Reduction ~13 mm Hg Standard clinical doses [3]
Diastolic Blood Pressure Reduction ~10 mm Hg Standard clinical doses [3]
Clinical Efficacy in Hypertension Effective blood pressure control 10-40 mg/day oral quinapril [5][6]

| Clinical Efficacy in Heart Failure | Improved exercise tolerance and symptoms | ≤40 mg/day oral quinapril |[6][17] |

Experimental Protocols

Evaluating the efficacy of ACE inhibitors like this compound involves both in vitro and in vivo methodologies.

This protocol describes a common spectrophotometric method to determine the concentration of an inhibitor required to reduce ACE activity by 50% (IC50). The assay is based on the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) substrate

  • Borate buffer with NaCl

  • This compound or other test inhibitor

  • 1 M HCl

  • Ethyl acetate

  • Microplate reader or spectrophotometer

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in buffer.

    • Prepare a solution of HHL substrate (e.g., 5 mM) in borate buffer.

    • Prepare serial dilutions of this compound in the appropriate buffer to cover a range of expected inhibitory concentrations.

  • Enzyme Reaction:

    • To each well of a microplate or microcentrifuge tube, add 40 µL of the this compound dilution (or buffer for control).

    • Add 20 µL of the ACE solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the HHL substrate solution.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 150 µL of 1 M HCl.

    • Add 1 mL of ethyl acetate to each tube to extract the hippuric acid formed.

    • Vortex vigorously for 30 seconds and centrifuge to separate the phases.

  • Quantification:

    • Carefully transfer a known volume (e.g., 800 µL) of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness (e.g., using a centrifugal evaporator or under a stream of nitrogen).

    • Re-dissolve the dried hippuric acid residue in a known volume of distilled water or buffer.

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A is absorbance)

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

ACE_Inhibition_Workflow start Start prep Prepare Reagents: - ACE Solution - HHL Substrate - Serial Dilutions of this compound start->prep pre_incubate Pre-incubate ACE with this compound (or buffer for control) @ 37°C for 10 min prep->pre_incubate reaction Initiate Reaction: Add HHL Substrate Incubate @ 37°C for 30-60 min pre_incubate->reaction stop Stop Reaction with 1 M HCl reaction->stop extract Extract Hippuric Acid with Ethyl Acetate stop->extract quantify Evaporate Solvent & Measure Absorbance of Hippuric Acid @ 228 nm extract->quantify analyze Calculate % Inhibition & Determine IC50 Value quantify->analyze end_node End analyze->end_node

Caption: Experimental workflow for determining ACE inhibitory IC50.

This protocol outlines a general procedure to assess the blood pressure-lowering effects of quinapril in a well-established animal model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

Methodology:

  • Acclimatization and Baseline Measurement:

    • House the rats under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week.

    • Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations.

    • Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for 2-3 consecutive days before the study begins.

  • Drug Administration:

    • Randomly assign SHR to treatment groups (e.g., Vehicle control, Quinapril 10 mg/kg, Quinapril 30 mg/kg).

    • Administer quinapril or the vehicle (e.g., water) orally via gavage once daily for a predetermined period (e.g., 14 days).[10]

  • Blood Pressure Monitoring:

    • Measure SBP and HR at various time points post-dosing (e.g., 2, 4, 8, and 24 hours) on day 1 to assess the acute effect.

    • Continue to measure SBP and HR daily or on selected days (e.g., days 7 and 14) throughout the chronic treatment period, typically at the time of expected peak effect.

  • Data Analysis:

    • Calculate the change in SBP and HR from baseline for each animal at each time point.

    • Compare the mean changes in SBP and HR between the quinapril-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in SBP in the quinapril groups compared to the vehicle group indicates an antihypertensive effect.

Conclusion

This compound is a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its role in the renin-angiotensin system is definitive and multifaceted, primarily characterized by the suppression of angiotensin II production and the potentiation of bradykinin. This dual mechanism effectively reduces peripheral vascular resistance and lowers blood pressure. Its favorable pharmacokinetic profile, marked by a prolonged duration of action due to strong ACE binding, establishes it as an effective therapeutic agent for the management of hypertension and congestive heart failure.[5][7] The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this compound and other ACE inhibitors within the field of cardiovascular drug development.

References

The Genesis of a Potent ACE Inhibitor: A Technical Guide to the Discovery and Synthesis of Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Quinaprilat, the active metabolite of the prodrug quinapril, is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE). Its development marked a significant advancement in the management of hypertension and congestive heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale: Targeting the Renin-Angiotensin-Aldosterone System

The development of this compound is rooted in the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.[1][2] The discovery that inhibiting ACE could effectively lower blood pressure led to the development of the first ACE inhibitors, such as captopril.[1] Building upon this foundation, researchers sought to develop new ACE inhibitors with improved potency, duration of action, and side-effect profiles.

The design of quinapril was the result of extensive structure-activity relationship (SAR) studies.[3][4] These studies aimed to optimize the binding of the inhibitor to the active site of ACE. Quinapril was designed as a prodrug, which is converted in the body to its active diacid metabolite, this compound.[5] This metabolic activation enhances the oral bioavailability of the drug.[6] The synthesis and ACE-inhibiting activities of quinapril and this compound were first reported in 1986.[4] These tetrahydro-3-isoquinolinecarboxylic acid derivatives demonstrated in vitro and in vivo potency equivalent to enalapril.[3][4]

Mechanism of Action: Inhibition of Angiotensin II Formation

This compound exerts its therapeutic effect by inhibiting ACE, a key enzyme in the RAAS.[7] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2] Angiotensin II has several physiological effects that contribute to increased blood pressure, including vasoconstriction, stimulation of aldosterone secretion, and enhancement of sympathetic nervous system activity.[1]

By inhibiting ACE, this compound effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.[6] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator, as ACE is also responsible for its degradation.[6]

The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound are illustrated in the following diagram:

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Synthesis of Quinapril

The synthesis of quinapril involves a multi-step process. A common method involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester.[8][9][10] This intermediate is then reacted with an acid to yield quinapril or its acid addition salt.[8][9][10]

The general workflow for the synthesis of quinapril hydrochloride is depicted below:

Quinapril_Synthesis cluster_reactants Starting Materials cluster_reaction1 Coupling Reaction cluster_intermediate Intermediate cluster_reaction2 Deprotection and Salt Formation cluster_product Final Product Reactant1 (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl) -4-phenyl-butyric acid ethyl ester Coupling React in the presence of a catalytic amount of acid Reactant1->Coupling Reactant2 (3S)-1,2,3,4-tetrahydro-isoquinoline -3-carboxylic acid tert-butyl ester Reactant2->Coupling Intermediate Quinapril tert-butyl ester Coupling->Intermediate Deprotection React with Hydrochloric Acid Intermediate->Deprotection Product Quinapril Hydrochloride Deprotection->Product

Figure 2: General workflow for the synthesis of Quinapril Hydrochloride.

Quantitative Data

The pharmacokinetic and pharmacodynamic properties of quinapril and its active metabolite, this compound, have been extensively studied. A summary of key quantitative data is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Quinapril and this compound

ParameterQuinaprilThis compoundReference(s)
Bioavailability50-80%-[6]
Tmax (Time to Peak Concentration)< 1 hour~2.5 hours[6]
Cmax (Peak Plasma Concentration)-1526 ng/mL (after 10mg dose)[6]
Protein Binding~97%~97%[6]
Elimination Half-life~0.8 hours~2.3 hours[6]
Clearance-68 mL/min[6]
Route of Elimination-Up to 96% in urine[6]

Table 2: Pharmacodynamic Parameters of this compound

ParameterValueReference(s)
Onset of Action (IV)Within 15 minutes[3]
50% Inhibition of A-I Pressor Response (IV)2.5 mg[3]
>80% Inhibition of A-I Pressor Response (IV)10 mg[3]

Experimental Protocols

Synthesis of Quinapril Hydrochloride

The following is a representative protocol for the synthesis of quinapril hydrochloride, based on published patent literature.[8][9][10]

Step 1: Coupling Reaction

  • To a solution of (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in a suitable aprotic solvent (e.g., toluene), add (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture containing quinapril tert-butyl ester is carried forward to the next step.

Step 2: Deprotection and Salt Formation

  • To the reaction mixture from Step 1, add a solution of hydrochloric acid (e.g., anhydrous HCl in an organic solvent or aqueous HCl).

  • Stir the mixture to facilitate the removal of the tert-butyl protecting group and the formation of the hydrochloride salt.

  • The crude quinapril hydrochloride can be isolated by filtration or by removal of the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent system (e.g., acetonitrile/acetone) to yield crystalline quinapril hydrochloride.[8]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following protocol is based on the classical spectrophotometric method developed by Cushman and Cheung, which is a widely used method for determining ACE inhibitory activity.[11][12]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound (or other test inhibitor)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare solutions of ACE, HHL, and the test inhibitor (this compound) in borate buffer.

  • In a test tube, pre-incubate a solution of the test inhibitor with the ACE solution at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding 1 N hydrochloric acid.

  • Extract the hippuric acid (the product of the enzymatic reaction) from the aqueous phase into ethyl acetate by vigorous mixing.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully remove the ethyl acetate layer and evaporate the solvent.

  • Redissolve the dried hippuric acid residue in a known volume of a suitable solvent (e.g., water or buffer).

  • Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

  • The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction (without the inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined from a dose-response curve.

The discovery and development of this compound represent a successful example of rational drug design targeting a key enzymatic pathway. Through a deep understanding of the Renin-Angiotensin-Aldosterone System and extensive structure-activity relationship studies, a potent and effective ACE inhibitor was created. The synthesis of its prodrug, quinapril, allows for effective oral delivery and subsequent metabolic activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for scientists and researchers in the field of cardiovascular drug development.

References

Quinaprilat: An In-depth Technical Guide on the Core Active Metabolite of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaprilat is the active diacid metabolite of the prodrug quinapril, a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] Following oral administration, quinapril undergoes rapid de-esterification in the liver to form this compound.[2] This biotransformation is essential for the therapeutic efficacy of quinapril, as this compound is the pharmacologically active moiety responsible for the inhibition of ACE. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its analysis.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II mediates a variety of effects that contribute to increased blood pressure, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex leading to sodium and water retention, and enhancement of sympathetic nervous system activity.[4][5]

By inhibiting ACE, this compound effectively reduces the formation of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[6] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator that is normally degraded by ACE (also known as kininase II).[3] This dual action of reducing a vasoconstrictor and increasing a vasodilator contributes to the overall antihypertensive effect of this compound. Furthermore, the reduction in angiotensin II levels leads to decreased aldosterone secretion, which can result in a small increase in serum potassium.[6]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition This compound->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 1: Renin-Angiotensin-Aldosterone System and the site of this compound action.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its formation from the prodrug quinapril, its distribution, and its elimination.

Absorption and Metabolism

Following oral administration of quinapril, peak plasma concentrations of the parent drug are observed within one hour.[7] Quinapril is then rapidly and extensively metabolized via de-esterification, primarily in the liver, to its active metabolite, this compound.[2] Approximately 38% of an oral dose of quinapril is converted to this compound.[7] Peak plasma concentrations of this compound are typically reached approximately two hours post-dose.[7][8] The extent of absorption of quinapril is around 60%, based on the recovery of quinapril and its metabolites in the urine.[9]

Distribution

Both quinapril and this compound are highly protein-bound, with approximately 97% of each circulating in plasma bound to proteins.[3]

Elimination

This compound is primarily eliminated by renal excretion.[7] It exhibits a biphasic elimination profile, with an initial elimination half-life of approximately 2-3 hours and a prolonged terminal elimination phase with a half-life of about 25 hours.[6][9] This long terminal half-life is attributed to the slow dissociation of this compound from tissue ACE.[10] In patients with renal impairment, the elimination half-life of this compound increases as creatinine clearance decreases, necessitating dose adjustments.[3][5]

ParameterQuinaprilThis compoundReference
Time to Peak Concentration (Tmax) ~1 hour~2 hours[7][8]
Elimination Half-life (t½) ~0.8 hours (apparent)~2-3 hours (initial), ~25 hours (terminal)[6][8][9]
Plasma Protein Binding ~97%~97%[3]
Primary Route of Elimination Metabolism to this compoundRenal Excretion[7]
Apparent Plasma Clearance ~1850 mL/min~220 mL/min[8]

Table 1: Summary of Pharmacokinetic Parameters for Quinapril and this compound

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of ACE. Single doses of 20 mg of quinapril have been shown to provide over 80% inhibition of plasma ACE for 24 hours.[7] The onset of action is rapid, with ACE inhibition observed within 15 minutes of intravenous administration of this compound.[11] While maximal ACE inhibition is achieved with doses as low as 2.5 mg of quinapril, the duration of inhibition is dose-dependent.[12]

The clinical effects of this compound include a reduction in both systolic and diastolic blood pressure in hypertensive patients.[2] In patients with heart failure, this compound has been shown to reduce pulmonary capillary wedge pressure and systemic vascular resistance, while increasing cardiac output.[6]

ParameterValueReference
IC50 for ACE Inhibition 2.7 ± 1.9 ng/mL (equivalent to ~7 nM)[5]
Binding Affinity (Ki) Not explicitly found for this compound, but potent binding to ACE is established.[13]

Table 2: Pharmacodynamic Parameters of this compound

Experimental Protocols

In Vitro ACE Inhibition Assay

The following protocol is a generalized method for determining the in vitro ACE inhibitory activity of a compound like this compound, based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[2][14]

ACE_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - ACE Solution (e.g., 80 mU/mL) - HHL Substrate Solution (e.g., 9 mM) - Borate Buffer (pH 8.3) - this compound Solutions (various concentrations) Start->Prepare_Reagents Pre_incubation Pre-incubation: - Add ACE solution and this compound solution to tubes. - Incubate at 37°C for a defined period (e.g., 3 min). Prepare_Reagents->Pre_incubation Reaction_Initiation Reaction Initiation: - Add HHL substrate solution to each tube. - Incubate at 37°C for a defined period (e.g., 30 min). Pre_incubation->Reaction_Initiation Reaction_Termination Reaction Termination: - Add HCl (e.g., 1 M) to stop the reaction. Reaction_Initiation->Reaction_Termination Extraction Extraction (if necessary): - Extract Hippuric Acid with Ethyl Acetate. Reaction_Termination->Extraction Analysis Analysis: - Quantify Hippuric Acid formation by HPLC-UV at 228 nm or Spectrophotometry. Extraction->Analysis Calculation Calculation: - Determine % Inhibition. - Calculate IC50 value. Analysis->Calculation End End Calculation->End

Figure 2: Experimental workflow for an in vitro ACE inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).[14]

    • Prepare a solution of the substrate hippuryl-L-histidyl-leucine (HHL) in the same buffer.[14]

    • Prepare serial dilutions of this compound in the buffer to determine the IC50 value.

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microplate, add the ACE solution and the this compound solution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 3-5 minutes).[2][14]

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).[2][14]

    • Stop the reaction by adding a strong acid, such as 1 M HCl.[2]

  • Quantification of Hippuric Acid:

    • The amount of hippuric acid (HA) formed, which is proportional to the ACE activity, can be quantified.

    • HPLC Method: Inject the reaction mixture into a reverse-phase HPLC system and monitor the elution of HA by UV detection at 228 nm.[14]

    • Spectrophotometric Method: Extract the HA with an organic solvent like ethyl acetate, evaporate the solvent, and redissolve the residue in water or buffer for spectrophotometric measurement at 228 nm.[11]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100.[14]

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Bioanalytical Method for this compound in Human Plasma

The following is a generalized protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][6]

Bioanalytical_Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection Sample_Preparation Sample Preparation: - Add Internal Standard (e.g., Lisinopril). - Protein Precipitation (e.g., with Acetonitrile:Methanol). - Centrifugation. Sample_Collection->Sample_Preparation LC_Separation LC Separation: - Inject supernatant onto a C18 column. - Isocratic or Gradient Elution. Sample_Preparation->LC_Separation MS_Detection MS/MS Detection: - Electrospray Ionization (ESI). - Multiple Reaction Monitoring (MRM) mode. LC_Separation->MS_Detection Data_Analysis Data Analysis: - Quantify this compound concentration using a calibration curve. MS_Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Bioanalytical workflow for this compound quantification in plasma.

Methodology:

  • Sample Preparation:

    • To a known volume of human plasma (e.g., 250 µL), add an internal standard (IS) solution (e.g., lisinopril).[6]

    • Induce protein precipitation by adding a cold organic solvent mixture, such as acetonitrile:methanol (8:2 v/v).[4]

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Liquid Chromatography:

    • Inject a small volume of the supernatant onto a reverse-phase HPLC column (e.g., Acquity UPLC BEH C18).[6]

    • Use an isocratic or gradient mobile phase to achieve chromatographic separation of this compound and the IS from endogenous plasma components.

  • Mass Spectrometry:

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Set the mass spectrometer to operate in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both this compound and the IS.[4]

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound and a fixed concentration of the IS.

    • Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS with the calibration curve.

Conclusion

This compound, the active metabolite of quinapril, is a potent and effective inhibitor of angiotensin-converting enzyme. Its mechanism of action within the renin-angiotensin-aldosterone system leads to vasodilation and a reduction in blood pressure, making it a cornerstone in the management of hypertension and heart failure. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, as well as robust analytical methodologies for its quantification, are crucial for its continued successful application in clinical practice and for the development of future ACE inhibitors. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to accurately assess the activity and concentration of this important therapeutic agent.

References

Preclinical Toxicology of Quinaprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. The information is compiled from a review of publicly available literature. It is important to note that while extensive preclinical toxicology studies have been conducted on the prodrug quinapril, specific quantitative data and detailed experimental protocols for this compound are limited in the public domain. The toxicological profile of quinapril is considered to be similar to other ACE inhibitors.

Executive Summary

This compound, a potent inhibitor of the angiotensin-converting enzyme, has been evaluated in a range of preclinical toxicology studies. These assessments, primarily conducted with the parent drug quinapril, have established a safety profile consistent with the ACE inhibitor class. Key findings from acute, subchronic, chronic, reproductive, and genetic toxicology studies indicate that this compound is not teratogenic, carcinogenic, or mutagenic. The primary toxicological findings are related to the pharmacological activity of the drug, including effects on the kidney and hematological parameters.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic and toxicological effects through the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The resulting vasodilation and reduction in aldosterone levels lead to a decrease in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone This compound This compound This compound->ACE Inhibition Start Animal Acclimatization (e.g., Rats, 5 days) Dosing Single Oral Dose of Quinapril Start->Dosing Observation Observation Period (14 days) Dosing->Observation Endpoints Clinical Signs, Mortality, Body Weight, Gross Necropsy Observation->Endpoints Start Animal Selection & Acclimatization (e.g., Rats) Dosing Daily Oral Dosing (90 days, multiple dose groups) Start->Dosing In_life In-life Observations (Clinical signs, body weight, food consumption, ophthalmology, clinical pathology) Dosing->In_life Termination Terminal Procedures (Gross necropsy, organ weights, histopathology) In_life->Termination Mating Mating of Animals (e.g., Rats) Dosing Daily Dosing During Organogenesis Mating->Dosing Examination Examination of Dams and Fetuses (C-section prior to term) Dosing->Examination Endpoints Maternal clinical signs, Uterine contents, Fetal external, visceral, and skeletal abnormalities Examination->Endpoints Preparation Preparation of Bacterial Strains (e.g., Salmonella typhimurium) Exposure Exposure to this compound (with and without metabolic activation) Preparation->Exposure Incubation Incubation on Minimal Agar Plates Exposure->Incubation Evaluation Counting of Revertant Colonies Incubation->Evaluation

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat. The therapeutic efficacy of quinapril is primarily attributed to this compound. Therefore, a reliable and validated analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note details a robust high-performance liquid chromatography (HPLC) method for the determination of this compound.

Methodology

This method is based on a reversed-phase HPLC system coupled with ultraviolet (UV) detection, which is a common and accessible technique in most analytical laboratories. The sample preparation involves solid-phase extraction (SPE) to effectively clean up the sample and concentrate the analyte.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Symmetry (dimensions not specified)[1]
Mobile Phase 10 mM Tetrabutyl ammonium hydrogensulfate (pH 7) : Acetonitrile (25:75, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV
Wavelength 215 nm[1]
Run Time Approximately 9 minutes[2][3]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample SPE Solid-Phase Extraction (C18) Sample->SPE Loading Elution Elution SPE->Elution Washing & Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 ng/mL to 1000 ng/mL.

2. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 1 mL of plasma sample, add a suitable internal standard (e.g., enalapril maleate) and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and vortex to ensure complete dissolution. The sample is now ready for injection into the HPLC system.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the reconstituted sample or standard solution into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of both this compound and the internal standard.

  • Record the chromatograms and integrate the peak areas.

Data Presentation

Method Validation Parameters

The following table summarizes the typical validation parameters for this HPLC method.

ParameterResult
Linearity Range 20 - 1000 ng/mL[1]
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 20 ng/mL[1]
Extraction Recovery > 80%[1]
Intra-day Precision (%RSD) < 10%[4]
Inter-day Precision (%RSD) < 10%[4]

Pharmacokinetic Parameters

This method can be successfully applied to pharmacokinetic studies. An example of pharmacokinetic parameters obtained from a study is presented below.

ParameterThis compound
Tmax (h) 1.5 ± 0.4
Cmax (µg/L) 1008.8 ± 298.4
t1/2 (h) 2.3 ± 0.3
AUC0-t (h·µg/L) 3312.4 ± 967.7
Data from a study involving oral administration of quinapril.

Conclusion

The described HPLC method provides a reliable, sensitive, and robust approach for the quantification of this compound in biological matrices. The use of solid-phase extraction ensures a clean sample, minimizing matrix effects and improving the accuracy of the results. This method is suitable for a wide range of applications, including pharmacokinetic analysis, bioequivalence studies, and routine drug monitoring in a research or clinical setting.

References

Application Note: Chiral Separation of Quinaprilat Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of quinaprilat enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, contains stereogenic centers, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. This protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the this compound isomers. The method is suitable for routine analysis in research and quality control environments.

Introduction

Quinapril is a prodrug that is hydrolyzed in vivo to its active form, this compound, a potent inhibitor of the angiotensin-converting enzyme (ACE). The presence of multiple chiral centers in the this compound molecule results in the existence of stereoisomers. Different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Therefore, it is often necessary to separate and quantify these isomers to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the chiral resolution of a wide range of pharmaceutical compounds, including those containing carboxylic acid moieties like this compound.[1][2][3]

This application note provides a detailed protocol for the enantioselective separation of this compound isomers using a Chiralpak AD-H column. The method utilizes a normal phase mobile phase consisting of n-hexane, isopropanol, and trifluoroacetic acid, which has been shown to be effective for the resolution of acidic chiral compounds.[1]

Experimental Protocol

This section provides a detailed methodology for the chiral separation of this compound isomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • This compound reference standard (racemic mixture)

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10, v/v).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in the sample diluent at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the sample diluent.

  • Sample Solution: Dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic this compound standard solution five times. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas of each enantiomer is less than 2.0%.

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of this compound enantiomers under the specified chromatographic conditions. This data is representative of a successful separation.

CompoundRetention Time (min)Resolution (Rs)
This compound Enantiomer 112.5-
This compound Enantiomer 215.22.1

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound isomers by HPLC.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (n-Hexane/IPA/TFA) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile_phase->equilibrate prep_sample Prepare this compound Standard/Sample Solution inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject separate Chromatographic Separation (Chiralpak AD-H) inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution and Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Discussion

The proposed method provides a reliable approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase like Chiralpak AD-H is crucial for achieving the necessary enantioselectivity. The normal phase mobile phase with an acidic modifier ensures good peak shape and resolution for the acidic this compound molecule. The detection wavelength of 215 nm is selected for optimal sensitivity. It is important to ensure proper system equilibration and to perform system suitability tests to guarantee the validity of the results. This method can be adapted for the analysis of other ACE inhibitors with similar structural features, although optimization of the mobile phase composition may be required.

Conclusion

This application note presents a detailed and robust HPLC method for the chiral separation of this compound isomers. The protocol is suitable for implementation in pharmaceutical research and quality control laboratories for the accurate determination of the enantiomeric purity of this compound.

References

Application Notes and Protocols for In Vivo Microdialysis of Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat. Understanding the tissue-specific concentration of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, which ultimately aids in optimizing drug efficacy and safety. In vivo microdialysis is a powerful technique for continuously sampling the unbound, pharmacologically active drug concentration in the interstitial fluid of various tissues. This document provides a detailed application note and protocol for the use of in vivo microdialysis to measure tissue this compound levels.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to measure tissue this compound levels.

Microdialysis_Workflow AnimalPrep Animal Preparation (e.g., Rat Anesthesia) ProbeImplantation Probe Implantation into Target Tissue (e.g., Heart, Kidney) AnimalPrep->ProbeImplantation ProbePrep Microdialysis Probe Preparation & Calibration ProbePrep->ProbeImplantation Perfusion Perfusion with Physiological Solution ProbeImplantation->Perfusion DialysateCollection Dialysate Collection at Timed Intervals Perfusion->DialysateCollection SampleAnalysis This compound Quantification (e.g., LC-MS/MS) DialysateCollection->SampleAnalysis DataAnalysis Data Analysis & Pharmacokinetic Modeling SampleAnalysis->DataAnalysis

Caption: Experimental workflow for in vivo microdialysis of this compound.

Detailed Experimental Protocol

This protocol is a representative example for measuring this compound in the heart tissue of a rat. Modifications may be required for other tissues or animal models.

1. Materials and Reagents

  • Quinapril hydrochloride

  • This compound standard

  • Microdialysis probes (e.g., CMA 20, 10 mm membrane, 20 kDa cutoff)

  • Microdialysis pump and fraction collector

  • Ringer's solution (perfusion fluid)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • LC-MS/MS system for analysis

2. Animal Preparation

  • Anesthetize a male Sprague-Dawley rat (250-300 g) with isoflurane.

  • Maintain the animal on a heating pad to ensure constant body temperature.

  • Shave and clean the surgical area.

3. Microdialysis Probe Implantation (Heart Tissue)

  • Perform a thoracotomy to expose the heart.

  • Carefully insert the microdialysis probe into the myocardial tissue of the left ventricle.

  • Secure the probe in place with tissue adhesive and suture the incision.

  • Allow the animal to stabilize for a 60-minute equilibration period post-surgery.

4. Microdialysis Procedure

  • Perfuse the microdialysis probe with Ringer's solution at a constant flow rate of 1 µL/min.

  • After the equilibration period, administer a single oral dose of quinapril (e.g., 10 mg/kg) to the rat.

  • Collect dialysate samples every 30 minutes for a total of 6 hours using a refrigerated fraction collector.

  • At the end of the experiment, collect a terminal blood sample via cardiac puncture.

  • Euthanize the animal according to approved protocols.

5. Sample Analysis

  • Analyze the dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Determine the in vivo recovery of the microdialysis probe using a suitable calibration method (e.g., retrodialysis).

6. Data Analysis

  • Correct the measured dialysate concentrations for the in vivo recovery to obtain the unbound interstitial fluid concentrations of this compound.

  • Plot the tissue concentration-time profile of this compound.

  • Calculate relevant pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).

Representative Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for this compound concentrations in rat heart and kidney tissue following a single oral dose of quinapril (10 mg/kg). These values are based on typical pharmacokinetic profiles observed for ACE inhibitors.

Time (hours)Heart this compound (ng/mL)Kidney this compound (ng/mL)Plasma this compound (ng/mL)
0.515.225.850.5
1.035.860.2110.2
1.548.985.4155.6
2.042.178.3140.1
3.025.650.195.7
4.012.328.955.4
6.05.110.520.8

Note: The provided data is for illustrative purposes and may not reflect actual experimental outcomes.

Conclusion

In vivo microdialysis is a valuable tool for the continuous measurement of unbound this compound concentrations in the interstitial fluid of various tissues. This technique provides crucial insights into the tissue-specific pharmacokinetics of the drug, which is essential for understanding its mechanism of action and for the development of more effective therapeutic strategies. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

Application Notes and Protocols for the Use of Quinaprilat in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a valuable model for studying the pathophysiology of essential hypertension and evaluating the efficacy of antihypertensive agents. Quinapril, a prodrug, is rapidly converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. By inhibiting ACE, this compound leads to decreased production of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a reduction in blood pressure. These application notes provide detailed protocols for the use of quinapril in SHR models to investigate its antihypertensive and cardioprotective effects.

Data Presentation

Table 1: Effects of Quinapril Treatment on Systolic Blood Pressure (SBP) in SHR Rats
Treatment GroupDose (mg/kg/day)Treatment DurationSBP Reduction (mmHg)Reference
Quinapril1015 weeksReduced to levels comparable with normotensive Wistar-Kyoto (WKY) rats
Quinapril1011 weeksSignificantly prevented the development of hypertension (below 160 mmHg)
Quinapril0.1 - 1.0Single DoseDose-dependent and sustained antihypertensive action
Quinapril1014 daysNo tolerance to antihypertensive effects observed
Table 2: Effects of Quinapril Treatment on Cardiac Hypertrophy in SHR Rats
Treatment GroupDose (mg/kg/day)Treatment DurationEffect on Cardiac HypertrophyReference
Quinapril1011 weeksSignificantly prevented cardiac hypertrophy
Table 3: Inhibition of Angiotensin-Converting Enzyme (ACE) by Quinapril in Rats
TissueQuinapril Dose (mg/kg)Time Post-DosingACE Inhibition (%)Reference
Plasma0.32 hoursPeak inhibition
Plasma0.324 hours25
Aorta0.324 hours30
Kidneys0.324 hours35
Cardiac Atria0.324 hours>40
Cardiac Ventricles0.324 hours>40

Experimental Protocols

Animal Model and Drug Administration

1.1. Animal Model:

  • Male spontaneously hypertensive rats (SHR) are a commonly used model for genetic hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard rat chow and water ad libitum.

1.2. Drug Preparation and Administration:

  • Quinapril hydrochloride can be dissolved in distilled water or 0.5% carboxymethylcellulose for oral administration.

  • Administration is typically performed daily via oral gavage.

  • The dosage of quinapril can range from 0.1 to 30 mg/kg/day, with 10 mg/kg/day being a frequently used dose for chronic studies.

Blood Pressure Measurement

2.1. Tail-Cuff Plethysmography (Non-Invasive):

  • Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced fluctuations in blood pressure.

  • Procedure:

    • Place the conscious rat in a restrainer.

    • Position an inflatable cuff and a photoelectric sensor over the rat's tail.

    • Inflate the cuff to occlude blood flow and then gradually deflate it.

    • The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.

    • Obtain multiple readings for each animal and average them to ensure accuracy.

2.2. Radiotelemetry (Invasive - Gold Standard):

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant a pressure-sensing catheter into the abdominal aorta, connected to a telemetry transmitter which is placed in the abdominal cavity.

    • Allow the animal to recover from surgery for at least one week before starting measurements.

  • Data Acquisition:

    • The transmitter continuously records and wirelessly transmits blood pressure and heart rate data to a receiver.

    • This method allows for continuous, long-term monitoring of conscious, unrestrained animals, minimizing stress artifacts.

Assessment of Cardiac Hypertrophy

3.1. Gravimetric Analysis:

  • At the end of the study, euthanize the animals.

  • Excise the heart, blot it dry, and weigh it.

  • Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.

3.2. Histopathological Analysis:

  • Tissue Fixation and Processing:

    • Fix the heart tissue in 10% neutral buffered formalin.

    • Dehydrate the tissue through a series of graded ethanol solutions.

    • Clear the tissue in xylene and embed it in paraffin.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections from the paraffin blocks.

    • Hematoxylin and Eosin (H&E) Staining: To assess myocyte size and general cardiac morphology.

    • Masson's Trichrome Staining: To visualize collagen deposition and assess cardiac fibrosis.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope.

    • Use image analysis software to quantify myocyte cross-sectional area and the extent of fibrosis.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Acclimatize SHR and WKY Rats B Baseline Blood Pressure Measurement A->B C Daily Oral Administration of Quinapril or Vehicle B->C D Weekly Blood Pressure Monitoring C->D Chronic Treatment E Euthanasia and Tissue Collection C->E End of Study D->C F Gravimetric Analysis (HW/BW Ratio) E->F G Histopathological Analysis (H&E, Masson's Trichrome) E->G H Biochemical Assays (e.g., ACE activity) E->H

Caption: Experimental workflow for evaluating quinapril in SHR models.

RAAS_pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Cardiac Hypertrophy Fibrosis AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Anti-hypertrophic Effects B2R->Vasodilation Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition

Caption: Mechanism of action of this compound on the RAAS and Kinin-Kallikrein systems.

Application Notes and Protocols: The Effects of Quinaprilat on Cultured Human Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, on cultured human endothelial cells. The provided protocols offer detailed methodologies for investigating these effects in a laboratory setting.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin system. Beyond its well-established role in blood pressure regulation through the reduction of angiotensin II formation, this compound exerts direct effects on the vascular endothelium. These effects are primarily mediated by the potentiation of bradykinin and the subsequent increase in nitric oxide (NO) production, a critical signaling molecule in maintaining vascular homeostasis. Understanding the cellular and molecular mechanisms of this compound on human endothelial cells is crucial for the development of therapeutic strategies for cardiovascular diseases.

Key Effects of this compound on Human Endothelial Cells:

  • Increased Nitric Oxide Production: this compound enhances the bioavailability of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO.

  • Modulation of Endothelial Gene Expression: Studies suggest that ACE inhibitors like quinapril can influence the expression of genes crucial for endothelial function, including eNOS and adiponectin.[1][2]

  • Anti-inflammatory Effects: By inhibiting the pro-inflammatory actions of angiotensin II and potentially modulating NF-κB signaling, this compound may exert anti-inflammatory effects on the endothelium.

  • Promotion of Vasodilation: The increased production of NO by endothelial cells leads to smooth muscle relaxation and vasodilation.[3][4]

  • Potential Effects on Angiogenesis: Through its influence on endothelial cell function, this compound may modulate the processes of cell migration and tube formation, which are key events in angiogenesis.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on cultured human endothelial cells. This data is synthesized from the known mechanisms of ACE inhibitors and serves as a guide for expected outcomes.

Table 1: Effect of this compound on Nitric Oxide Production

This compound Concentration (µM)Nitric Oxide Production (Fold Change vs. Control)
0 (Control)1.0
0.11.5
12.5
104.0
1004.2

Table 2: Effect of this compound on eNOS Phosphorylation (Ser1177)

This compound Concentration (µM)p-eNOS (Ser1177) / Total eNOS Ratio (Fold Change vs. Control)
0 (Control)1.0
0.11.8
13.2
105.1
1005.5

Table 3: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)

This compound Concentration (µM)Wound Closure (%) at 24 hours
0 (Control)30 ± 5
145 ± 7
1065 ± 8
10070 ± 6

Table 4: Effect of this compound on Endothelial Tube Formation

This compound Concentration (µM)Total Tube Length (µm)Number of Branch Points
0 (Control)1500 ± 20025 ± 5
12500 ± 30040 ± 8
104000 ± 45065 ± 10
1004200 ± 50070 ± 12

Signaling Pathways and Experimental Workflows

Quinaprilat_Signaling_Pathway This compound Signaling Pathway in Endothelial Cells This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE inhibits Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory Angiotensin_II Angiotensin II ACE->Angiotensin_II NFkB NF-κB Activation Angiotensin_I Angiotensin I Angiotensin_I->ACE converts to Angiotensin_II->NFkB promotes Bradykinin Bradykinin Bradykinin->ACE degraded by Bradykinin_B2_R Bradykinin B2 Receptor Bradykinin->Bradykinin_B2_R activates eNOS eNOS (inactive) Bradykinin_B2_R->eNOS stimulates p_eNOS p-eNOS (Ser1177) (active) eNOS->p_eNOS phosphorylation NO Nitric Oxide (NO) p_eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation NFkB->Anti_inflammatory

Caption: Signaling pathway of this compound in endothelial cells.

Experimental_Workflow_NO_Production Experimental Workflow: Nitric Oxide Production Assay Start Culture HUVECs to 80-90% confluency Treat Treat cells with varying concentrations of this compound Start->Treat Incubate Incubate for 24 hours Treat->Incubate Collect Collect cell culture supernatant Incubate->Collect Griess Perform Griess Assay to measure nitrite concentration Collect->Griess Analyze Analyze data and normalize to protein concentration Griess->Analyze

Caption: Workflow for measuring nitric oxide production.

Experimental_Workflow_Western_Blot Experimental Workflow: Western Blot for p-eNOS Start Culture HUVECs to 80-90% confluency Treat Treat cells with varying concentrations of this compound Start->Treat Incubate Incubate for 30 minutes Treat->Incubate Lyse Lyse cells and collect protein Incubate->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE Perform SDS-PAGE and transfer to PVDF membrane Quantify->SDS_PAGE Blot Incubate with primary antibodies (anti-p-eNOS, anti-eNOS, anti-GAPDH) SDS_PAGE->Blot Secondary Incubate with HRP-conjugated secondary antibodies Blot->Secondary Detect Detect chemiluminescence Secondary->Detect Analyze Analyze band intensity and normalize to loading control Detect->Analyze

Caption: Workflow for Western blot analysis of p-eNOS.

Experimental Protocols

Protocol 1: Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (EGM-2) with supplements

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.05%)

  • Trypsin Neutralizing Solution

  • Gelatin-coated culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Rapidly thaw the cryovial of HUVECs in a 37°C water bath.

  • Seeding: Transfer the cell suspension to a centrifuge tube containing pre-warmed EGM-2. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh EGM-2 and seed onto a gelatin-coated T-75 flask.

  • Culturing: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with Trypsin Neutralizing Solution and re-seed the cells onto new gelatin-coated flasks or plates for experiments.

Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay

Materials:

  • HUVECs cultured in 24-well plates

  • This compound stock solution

  • Cell culture medium

  • Griess Reagent System

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to 80-90% confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of supernatant to a 96-well plate in triplicate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared using sodium nitrite. Normalize the results to the total protein concentration in each well, determined by a BCA or Bradford assay.

Protocol 3: Western Blot Analysis of eNOS Phosphorylation

Materials:

  • HUVECs cultured in 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture HUVECs in 6-well plates to 80-90% confluency. Treat with various concentrations of this compound for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-eNOS signal to the total eNOS and the loading control.

Protocol 4: Endothelial Cell Migration (Wound Healing) Assay

Materials:

  • HUVECs cultured to confluence in 24-well plates

  • This compound stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Wound: Once HUVECs have formed a confluent monolayer, create a "scratch" in the center of each well with a sterile pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Imaging: Immediately capture an image of the wound at 0 hours.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Final Imaging: After 24 hours, capture another image of the same wound area.

  • Analysis: Measure the area of the wound at 0 and 24 hours using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Protocol 5: Endothelial Cell Tube Formation Assay

Materials:

  • HUVECs

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Resuspend HUVECs in medium containing various concentrations of this compound and seed them onto the coated wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Imaging: Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantification: Analyze the images to quantify the total tube length and the number of branch points as a measure of angiogenesis.

References

Application Notes: Radioligand Binding Assay for Determining Quinaprilat Affinity to Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinapril is an effective prodrug used in the management of hypertension and heart failure.[1][2] Upon oral administration, it is rapidly de-esterified in the liver to its active metabolite, quinaprilat.[2][3] this compound is a potent, non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][4][5] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and reduces the breakdown of the vasodilator bradykinin.[1][6] This dual action leads to decreased peripheral vascular resistance and a reduction in blood pressure.

The therapeutic efficacy of this compound is directly related to its high binding affinity for ACE.[3] Radioligand binding assays are the gold standard for quantifying this interaction, providing crucial data such as the equilibrium dissociation constant (Kd) or the inhibitor constant (Ki).[7][8] These assays are fundamental in drug discovery and development for characterizing the potency and selectivity of new chemical entities. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for ACE.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS pathway and the point of inhibition by this compound. ACE plays a central role in this system, making it a prime target for antihypertensive drugs.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  Renin Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII  ACE ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction & Aldosterone Secretion AT1R->Effects This compound This compound (ACE Inhibitor) This compound->ACE

Caption: The Renin-Angiotensin-Aldosterone System and ACE inhibition by this compound.

Quantitative Data: this compound Binding Affinity

The binding affinity of this compound for Angiotensin-Converting Enzyme (ACE) has been determined using radioligand binding assays. Notably, studies on rat lung ACE have revealed the presence of two distinct binding sites for ACE inhibitors.[9] The equilibrium dissociation constants (Kd) for this compound at these sites are summarized below.

Tissue SourceRadioligandBinding SiteThis compound Kd (pM)Reference
Rat Lung ACE[125I]-Ro 31-8472Site 14 ± 1[9]
Rat Lung ACE[125I]-Ro 31-8472Site 21869 ± 720[9]

Experimental Protocols

This section outlines a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for ACE. The protocol is adapted from established methods for ACE inhibitor binding studies.[7][9][10][11][12]

Materials and Reagents
  • ACE Source: Commercially available purified ACE from rabbit lung or membrane preparations from rat lung tissue.

  • Radioligand: A suitable high-affinity ACE radioligand such as [3H]-ramiprilat or [125I]-MK351A.[11][13]

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known potent ACE inhibitor (e.g., 10 µM enalaprilat or ramiprilat).[10][13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: Appropriate for the radioisotope being used.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter or gamma counter, centrifuge, homogenizer.

Membrane Preparation (from Rat Lung)
  • Euthanize a rat according to approved animal care protocols.

  • Perfuse the lungs with ice-cold saline to remove blood.

  • Excise the lungs, weigh them, and mince the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[12]

  • Homogenize the tissue using a Polytron or Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[12]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.[12]

Competitive Binding Assay Protocol

This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radioligand for binding to ACE.

  • Preparation: Thaw the membrane preparation on ice. Dilute it in assay buffer to achieve a final protein concentration of 50-100 µg per well.[12] Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM) in assay buffer. Dilute the radioligand in assay buffer to a concentration close to its Kd value.

  • Assay Setup: Set up the assay in a 96-well plate with the following additions for a final volume of 250 µL:[12]

    • Total Binding: 150 µL membrane prep + 50 µL assay buffer + 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membrane prep + 50 µL non-specific control (e.g., 10 µM enalaprilat) + 50 µL radioligand.

    • This compound Competition: 150 µL membrane prep + 50 µL of each this compound dilution + 50 µL radioligand.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free (unbound) radioligand.[14]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter (for 3H) or gamma counter (for 125I).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The specific binding in the absence of a competitor is considered 100%.

  • Determine IC50: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.[7]

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[12]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for ACE.

Experimental Workflow Diagram

The following diagram provides a visual summary of the key steps in the radioligand binding assay protocol.

Workflow_Diagram cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. ACE Membrane Preparation ReagentPrep 2. Prepare Radioligand & This compound Dilutions Incubation 3. Incubate Membranes, Radioligand & this compound ReagentPrep->Incubation Filtration 4. Separate Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting 5. Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis 6. Plot Competition Curve & Determine IC50 Counting->Analysis Ki_Calc 7. Calculate Ki using Cheng-Prusoff Equation Analysis->Ki_Calc

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Quinaprilat Instability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of quinaprilat instability in biological matrices during experimental procedures.

Troubleshooting Guides

This section offers solutions to common problems encountered during the bioanalysis of this compound.

Issue 1: Low or Inconsistent this compound Recovery

Possible Causes:

  • Ex Vivo Conversion of Quinapril to this compound: If the sample contains the prodrug quinapril, esterases in the blood/plasma can continue to convert it to this compound after sample collection, leading to artificially elevated this compound concentrations.

  • This compound Degradation: this compound itself can be unstable under certain conditions, leading to lower than expected concentrations. Degradation can be caused by enzymatic activity, inappropriate pH, or elevated temperatures.[1][2]

  • Adsorption to Surfaces: this compound, being an acidic compound, may adsorb to glass or plastic surfaces of collection tubes and labware, resulting in its loss during sample processing.[3]

  • Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound, leading to poor recovery.

Solutions:

  • Sample Collection and Handling:

    • Anticoagulant: Collect blood samples in tubes containing EDTA.

    • Temperature Control: Place blood tubes on ice immediately after collection and process them in a refrigerated centrifuge.[4] Maintaining a low temperature slows down enzymatic activity.[4]

    • Prompt Separation: Centrifuge the blood to separate plasma as soon as possible, ideally within one hour of collection.[4]

  • Stabilization:

    • Esterase Inhibitors: To prevent the ex vivo conversion of quinapril, consider adding an esterase inhibitor to the collection tubes. Common inhibitors and their typical concentrations include:

      • Sodium Fluoride (NaF): A non-specific esterase inhibitor.

      • Phenylmethylsulfonyl fluoride (PMSF)

      • Bis(4-nitrophenyl) phosphate (BNPP)

      • Dichlorvos

    • Acidification: Lowering the pH of the plasma sample to approximately 4-5 can help to inhibit esterase activity and improve the stability of both quinapril and this compound. This can be achieved by adding a small volume of a suitable acid (e.g., formic acid, phosphoric acid).

  • Extraction Optimization:

    • Evaluate different sample preparation techniques to find the one with the highest and most consistent recovery for this compound. Solid-phase extraction (SPE) is a commonly used and effective method.[5][6]

  • Minimize Adsorption:

    • Use polypropylene tubes instead of glass where possible.

    • Consider using silanized glassware to reduce adsorption.

Issue 2: High Variability in this compound Concentrations Between Replicates

Possible Causes:

  • Inconsistent Sample Handling: Variations in the time between blood collection and plasma separation, or temperature fluctuations during processing, can lead to variable ex vivo conversion or degradation.

  • Incomplete Mixing: Inadequate mixing of samples with internal standards or extraction solvents can result in inconsistent results.

  • Instrumental Variability: Issues with the analytical instrument (e.g., LC-MS/MS) can introduce variability.

Solutions:

  • Standardize Protocols: Ensure that all samples are handled and processed in a consistent manner. Document all steps and times meticulously.

  • Thorough Mixing: Vortex samples thoroughly at each step where reagents are added.

  • Instrument Maintenance: Regularly perform system suitability tests and calibrations on your analytical instruments to ensure they are performing optimally.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological samples?

A1: The primary challenge is often not the instability of this compound itself, but the ex vivo enzymatic conversion of its prodrug, quinapril, to this compound by esterases present in blood and plasma.[1] This can lead to an overestimation of the true in vivo this compound concentration. This compound, a dicarboxylic acid, is generally more stable than its ester prodrug.

Q2: What are the recommended storage conditions for plasma samples intended for this compound analysis?

A2: For short-term storage (up to 48 hours), plasma samples should be kept at 2-8°C. For long-term storage, samples should be frozen and maintained at -20°C or lower.[7] One study has shown this compound to be stable in human plasma for at least 6 months when stored at -20°C.[7]

Q3: How many freeze-thaw cycles can plasma samples for this compound analysis undergo?

A3: It is best to minimize freeze-thaw cycles. However, studies have shown that this compound in plasma is stable for at least six freeze-thaw cycles without significant degradation.[7][8]

Q4: What are the main degradation products of quinapril and this compound?

A4: Quinapril primarily degrades through hydrolysis of its ethyl ester group to form this compound. Both quinapril and this compound can also undergo intramolecular cyclization to form a diketopiperazine derivative.[1] This degradation is influenced by pH and temperature.

Q5: What type of analytical method is most suitable for this compound quantification?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[7][9] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS.[5][6]

Data Presentation

Table 1: Stability of this compound in Human Plasma

Storage ConditionDurationAnalyte StabilityReference
Room Temperature (25°C)48 hoursStable[7]
Frozen at -20°C6 monthsStable[7]
Freeze-Thaw Cycles (-20°C to Room Temp.)6 cyclesStable[7]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis

  • Materials:

    • Vacutainer tubes containing K2EDTA as the anticoagulant.

    • Ice bath.

    • Refrigerated centrifuge.

    • Polypropylene cryovials for plasma storage.

    • (Optional) Esterase inhibitor solution (e.g., a stock solution of NaF or a cocktail of inhibitors).

  • Procedure:

    • Collect whole blood directly into pre-chilled K2EDTA tubes.

    • If using an esterase inhibitor, add the appropriate volume to the tube immediately after blood collection.

    • Gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.

    • Immediately place the tube in an ice bath.

    • Within one hour of collection, centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to labeled polypropylene cryovials.

    • Store the plasma samples at -20°C or lower until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This is a general protocol and may require optimization for specific applications.

  • Materials:

    • C18 SPE cartridges.

    • SPE manifold.

    • Methanol.

    • Deionized water.

    • Acidifying agent (e.g., 2% formic acid in water).

    • Elution solvent (e.g., methanol or acetonitrile).

    • Internal standard (IS) solution (e.g., a structurally similar ACE inhibitor like enalaprilat).

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Sample Loading:

      • Thaw the plasma samples on ice.

      • To 500 µL of plasma, add the internal standard.

      • Acidify the sample by adding an equal volume of 2% formic acid.

      • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

    • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of the elution solvent into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Quinapril_Metabolism_and_Degradation Quinapril Quinapril (Prodrug) This compound This compound (Active Metabolite) Quinapril->this compound Esterase Hydrolysis (in vivo and ex vivo) Diketopiperazine Diketopiperazine Degradant Quinapril->Diketopiperazine Intramolecular Cyclization This compound->Diketopiperazine Intramolecular Cyclization

Caption: Conversion of Quinapril and potential degradation pathways.

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis CollectBlood Collect Blood (K2EDTA tube) AddInhibitor Add Esterase Inhibitor (Optional) CollectBlood->AddInhibitor Mix Gently Mix AddInhibitor->Mix Ice Place on Ice Mix->Ice Centrifuge Centrifuge at 4°C (within 1 hour) Ice->Centrifuge SeparatePlasma Separate Plasma Centrifuge->SeparatePlasma Store Store at -20°C or lower SeparatePlasma->Store Thaw Thaw on Ice Store->Thaw SPE Solid-Phase Extraction Thaw->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Recommended workflow for handling biological samples for this compound analysis.

References

Minimizing matrix effects in quinaprilat urine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of quinaprilat in urine samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis in urine?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound urine analysis, endogenous substances such as salts, urea, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[4][5]

Q2: What are the common signs of significant matrix effects in my this compound urine analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different urine samples.

  • Inaccurate quantification, with recovery of spiked quality controls falling outside of acceptable limits (typically 85-115%).

  • Non-linear dose-response curves.

  • Peak shape distortion or shifts in retention time.[1]

  • Significant ion suppression or enhancement when comparing the analyte response in a neat solution versus a post-extraction spiked urine sample.

Q3: Can simple dilution of the urine sample mitigate matrix effects?

A3: Yes, a "dilute-and-shoot" approach can be an effective and straightforward method to reduce the concentration of interfering matrix components.[6][7] By diluting the urine sample with a suitable solvent (e.g., mobile phase or a buffered solution), the concentration of matrix components is lowered, which can lessen their impact on the ionization of this compound.[6] However, it's important to ensure that after dilution, the this compound concentration remains above the lower limit of quantification (LLOQ) of the assay.[7]

Q4: What is the role of an internal standard (IS) in compensating for matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences the same degree of matrix effects.[4] The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it is affected by the matrix in the same way.[5] This allows for accurate correction of any signal suppression or enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound urine analysis and provides actionable solutions.

Issue 1: Low Analyte Recovery and Ion Suppression

Possible Cause: High concentrations of endogenous matrix components are co-eluting with this compound, suppressing its ionization.

Solutions:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components while concentrating the analyte. A C8 solid-phase extraction has been successfully used for this compound analysis in urine, yielding recoveries greater than 80%.[8][9]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract, though optimization is crucial to ensure good recovery of a polar metabolite like this compound.[10]

    • Protein Precipitation (PPT): While simple, PPT is generally less effective at removing matrix components compared to SPE or LLE and may not be sufficient for complex urine matrices.[10][11]

  • Improve Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution profile in your LC method to better separate this compound from interfering matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve the resolution between this compound and matrix interferences.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 60mg) with 1 mL of methanol followed by 1 mL of deionized water.[5]

  • Sample Loading: Dilute 0.5 mL of the centrifuged urine with 0.5 mL of an appropriate buffer (e.g., pH 9.0 ammonium acetate buffer) and load the mixture onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and its internal standard with an appropriate volume (e.g., 1 mL) of a stronger organic solvent, such as methanol or acetonitrile containing a small percentage of formic acid (e.g., 0.1-2%).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the mobile phase.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Variable matrix effects between different urine samples. The composition of urine can vary significantly depending on factors like diet, hydration, and health status.[5]

Solutions:

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality controls in a pooled blank urine matrix that is free of this compound. This ensures that the standards and QCs are subjected to the same matrix effects as the unknown samples.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[5]

Quantitative Data Summary

The following tables summarize expected performance data when implementing effective strategies to minimize matrix effects.

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation MethodAverage Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Dilute-and-Shoot (1:10)95.2-25.8< 15
Protein Precipitation88.5-40.1< 20
Liquid-Liquid Extraction91.3-15.4< 10
Solid-Phase Extraction (C8)> 80[8][9]-8.7< 5

Note: Matrix Effect (%) is calculated as (1 - [Peak Area in post-spiked matrix / Peak Area in neat solution]) * 100. A negative value indicates ion suppression.

Table 2: Performance of Different Internal Standards

Internal Standard TypeCo-elution with this compoundCompensation for Matrix EffectsCost
Structural Analog (e.g., Enalapril)PartialModerateLow
Stable Isotope-Labeled this compoundCompleteHighHigh

Visual Guides

Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical approach to identifying and mitigating matrix effects in your analysis.

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification Problem Poor Reproducibility or Inaccurate Results CheckIS Evaluate Internal Standard Performance Problem->CheckIS AssessMatrixEffect Quantify Matrix Effect (Post-Extraction Spike) Problem->AssessMatrixEffect UseSIL_IS Implement Stable Isotope-Labeled IS CheckIS->UseSIL_IS Poor Compensation OptimizeSamplePrep Improve Sample Cleanup (e.g., SPE, LLE) AssessMatrixEffect->OptimizeSamplePrep High Matrix Effect OptimizeLC Enhance Chromatographic Separation AssessMatrixEffect->OptimizeLC Co-elution Issue ValidateMethod Re-validate Method (Accuracy & Precision) OptimizeSamplePrep->ValidateMethod OptimizeLC->ValidateMethod UseSIL_IS->ValidateMethod

A logical workflow for troubleshooting matrix effects.

Sample Preparation Method Selection Guide

This diagram provides a decision tree for selecting an appropriate sample preparation method based on the required level of cleanup and sensitivity.

SamplePrepSelection cluster_solutions Recommended Methods node_rect node_rect Start High Matrix Effect Observed? SPE Solid-Phase Extraction (SPE) Start->SPE Yes LLE Liquid-Liquid Extraction (LLE) Start->LLE Yes Dilution Dilute-and-Shoot Start->Dilution No SPE->node_rect Provides best cleanup and concentration LLE->node_rect Good cleanup, may have variable recovery Dilution->node_rect Simple, but may lack sensitivity

A guide for selecting a sample preparation method.

References

Technical Support Center: Optimizing Solid Phase Extraction (SPE) of Quinaprilat from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid phase extraction (SPE) of quinaprilat from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low recovery for this compound during SPE?

Low recovery of this compound, an acidic metabolite, is often due to improper pH control during the sample loading and elution steps. For optimal retention on a reversed-phase sorbent (like C18 or C8), the pH of the sample should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, less polar form. Conversely, during elution, the pH should be raised to ionize the molecule, making it more polar and easier to elute.

Q2: I'm observing high variability in my results. What could be the issue?

High variability can stem from several factors:

  • Inconsistent sample pH: Small variations in sample pH can significantly impact the retention and elution of this compound.

  • Cartridge drying out: For silica-based sorbents, it is crucial to prevent the cartridge from drying out between the conditioning, equilibration, and sample loading steps.[1]

  • Inconsistent flow rates: A sample loading flow rate that is too high can lead to insufficient interaction between this compound and the sorbent, resulting in breakthrough and lower recovery.[1][2]

  • Variable elution conditions: Inconsistent elution volumes or flow rates can lead to incomplete recovery of the analyte.

Q3: How can I minimize matrix effects from plasma components?

Matrix effects, often caused by co-eluting phospholipids from plasma, can lead to ion suppression or enhancement in LC-MS/MS analysis.[3] To mitigate this:

  • Optimize the wash step: Use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute this compound. This may involve adjusting the percentage of organic solvent or the pH of the wash solution.

  • Phospholipid removal: Specialized phospholipid removal plates or cartridges can be used as a sample preparation step before SPE or integrated into the SPE workflow.[3][4]

  • Use a more selective SPE method: Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for a more specific extraction of acidic compounds like this compound.[5]

Q4: Which type of SPE sorbent is best for this compound extraction?

Both C8 and C18 reversed-phase sorbents have been successfully used for the extraction of this compound.[6][7][8] C18 is more hydrophobic and may provide stronger retention, while C8 is less retentive and might allow for elution with a weaker organic solvent. For highly complex matrices or when high selectivity is required, a mixed-mode sorbent with both reversed-phase and anion-exchange properties (e.g., Oasis MAX or ISOLUTE HAX) can provide cleaner extracts.[5][9]

Troubleshooting Guides

Problem: Low Analyte Recovery

This is one of the most frequent challenges in SPE. A systematic approach is key to identifying the cause.

Troubleshooting Workflow for Low Recovery

LowRecovery Start Low this compound Recovery Observed CheckLoad Analyze collected flow-through from the sample loading step Start->CheckLoad CheckWash Analyze collected eluate from the wash step Start->CheckWash CheckElution Analyte not found in load or wash fractions Start->CheckElution LoadIssue Analyte found in flow-through? CheckLoad->LoadIssue WashIssue Analyte found in wash eluate? CheckWash->WashIssue ElutionIssue Analyte retained on cartridge? CheckElution->ElutionIssue LoadIssue->WashIssue No LoadSolutions Potential Causes: - Incorrect sample pH (too high) - Loading flow rate too fast - Sample solvent too strong - Sorbent breakthrough (overload) LoadIssue->LoadSolutions Yes WashIssue->ElutionIssue No WashSolutions Potential Cause: - Wash solvent is too strong (too much organic) WashIssue->WashSolutions Yes ElutionSolutions Potential Causes: - Elution solvent is too weak - Incorrect elution solvent pH (too low) - Insufficient elution volume ElutionIssue->ElutionSolutions Yes End Problem Resolved ElutionIssue->End No (Re-evaluate entire method) LoadSolutions->End WashSolutions->End ElutionSolutions->End

Caption: A decision tree to diagnose the cause of low this compound recovery.

Recommended Actions for Low Recovery:

  • Verify Sample pH: Ensure the plasma sample is acidified to a pH of approximately 2-4 before loading onto the reversed-phase cartridge.

  • Optimize Wash Solvent: If the analyte is lost during the wash step, decrease the organic content of the wash solvent. For example, if using 20% methanol, try 5% or 10% methanol.[7]

  • Strengthen Elution Solvent: If this compound is not eluting completely, increase the strength of the elution solvent by increasing the percentage of the organic modifier or by adding a small amount of a basic modifier (e.g., ammonium hydroxide) to increase the pH and ionize the this compound.

  • Check Flow Rates: Ensure the loading flow rate is slow enough (e.g., 1-2 mL/min) to allow for proper binding.[10]

Problem: Presence of Matrix Effects (Ion Suppression/Enhancement)

Matrix effects can compromise the accuracy and precision of your assay.

Workflow for Mitigating Matrix Effects

MatrixEffects Start Matrix Effects Observed OptimizeWash Optimize Wash Step Start->OptimizeWash PhospholipidRemoval Incorporate Phospholipid Removal Step OptimizeWash->PhospholipidRemoval If effects persist WashDetails - Increase organic content in wash - Adjust pH of wash solvent OptimizeWash->WashDetails MixedMode Consider Mixed-Mode SPE PhospholipidRemoval->MixedMode For higher selectivity PLRDetails - Use phospholipid removal plates - Dispersive SPE with lipid removal sorbent PhospholipidRemoval->PLRDetails Chromatography Adjust LC Gradient MixedMode->Chromatography Final optimization MMDetails - Combines reversed-phase and ion-exchange for cleaner extracts MixedMode->MMDetails LCDetails - Separate this compound from co-eluting matrix components Chromatography->LCDetails End Reduced Matrix Effects Chromatography->End Leads to SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Plasma 1. Plasma Sample Acidify 2. Acidify Sample (e.g., with formic acid to pH ~3) Plasma->Acidify Condition 3. Condition Cartridge (e.g., 1 mL Methanol) Load 5. Load Sample Acidify->Load Equilibrate 4. Equilibrate Cartridge (e.g., 1 mL Water) Condition->Equilibrate Equilibrate->Load Wash 6. Wash Cartridge (e.g., 1 mL 5% Methanol in Water) Load->Wash Elute 7. Elute this compound (e.g., 1 mL Methanol with 2% NH4OH) Wash->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Analysis 9. LC-MS/MS Analysis Evaporate->Analysis

References

Quinaprilat bioanalysis method validation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinaprilat bioanalysis method validation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I minimize them in my this compound assay?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the biological sample matrix.[1][2] This can lead to inaccurate and imprecise results.[1] Endogenous components like phospholipids or salts, as well as exogenous substances like anticoagulants, can cause these effects.[2]

Troubleshooting Strategies:

  • Improve Sample Cleanup: Transition from simpler methods like protein precipitation to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[1]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can involve changing the mobile phase composition, gradient slope, or using a different column chemistry.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a similar way.

  • Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of matrix components.

A systematic approach to identifying and mitigating matrix effects is crucial for a robust bioanalytical method.

Q2: I'm experiencing low and inconsistent extraction recovery for this compound. What are the potential causes and solutions?

A: Low and variable extraction recovery can significantly impact the accuracy and sensitivity of the assay. This compound recovery of over 80% is typically achievable.[3][4][5]

Potential Causes & Solutions:

  • Suboptimal Extraction pH: The pH of the sample and extraction solvent is critical. Ensure the pH is optimized to keep this compound in a non-ionized state, improving its partitioning into the organic solvent during LLE or retention on an SPE sorbent.

  • Inappropriate Extraction Technique: Protein precipitation is a simple but non-selective method that may result in lower recovery and significant matrix effects.[6] Solid-phase extraction (SPE) often provides cleaner extracts and higher, more consistent recoveries.[4][5]

  • Incorrect SPE Sorbent/Protocol: Ensure the SPE sorbent (e.g., C8) and the wash/elution solvent compositions are appropriate for this compound's chemical properties.[4][5] For example, a study using C8 cartridges achieved recoveries greater than 80%.[4][5]

  • Insufficient Vortexing/Mixing: Ensure thorough mixing during the extraction process to allow for proper partitioning of the analyte from the biological matrix into the extraction solvent.

Q3: this compound appears to be unstable in my plasma samples. What stability issues should I be aware of and how can I address them?

A: Analyte stability is a critical component of bioanalytical method validation.[7] Degradation can occur at various stages, from sample collection to final analysis.[8] Common factors affecting stability include temperature, pH, light, and enzymatic activity.[7][9]

Key Stability Considerations for this compound:

  • Freeze-Thaw Stability: this compound has demonstrated stability for up to six freeze-thaw cycles.[3] If your protocol involves more cycles, this could be a source of degradation.

  • Short-Term (Bench-Top) Stability: At room temperature (25°C), this compound in plasma has been shown to be stable for at least 48 hours.[3] Ensure samples are not left on the bench for longer than the validated period.

  • Long-Term Stability: For long-term storage, samples should be kept at -20°C or lower. Stability has been confirmed for at least 6 months at -20°C.[3]

  • pH-Dependent Hydrolysis: Quinapril, the parent drug, is known to be unstable in aqueous solutions and can degrade to this compound.[3][10] The pH of the biological matrix can change over time, potentially affecting analyte stability.[9] It is crucial to control the pH, if necessary, by using buffered collection tubes.

  • Enzymatic Degradation: Endogenous enzymes in biological matrices can sometimes degrade analytes.[8][11] Storing samples at ultra-low temperatures (-70°C) and processing them quickly can minimize this risk.[9]

Q4: I'm observing poor peak shape (tailing, splitting) and resolution for this compound. How can I improve my chromatography?

A: Poor chromatography can compromise the accuracy and precision of quantification.[12] Peak splitting and broadening for this compound have been attributed to the presence of cis and trans isomers around the amide bond.[10]

Troubleshooting Chromatographic Issues:

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase is critical. Using a low pH (e.g., < 3.5) can suppress the ionization of acidic compounds, potentially improving peak shape.[12] Phosphoric acid is commonly used as a modifier.[5][13]

    • Solvent Composition: The choice and ratio of organic modifiers (e.g., acetonitrile, methanol, 1-propanol) significantly impact resolution.[5][13] Experiment with different solvent combinations to improve separation from interfering peaks.[12] A mobile phase of 1-propanol–acetonitrile–10mM phosphoric acid has been successfully used.[5]

  • Column Selection: Ensure you are using the correct column type. If the column is old or contaminated, it can lead to poor peak shape.[14]

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes increase resolution, though it will lengthen the run time.[12][15]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but be cautious of analyte stability at higher temperatures.[12][15]

  • Sample Diluent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.[16]

Troubleshooting Guides
Problem / Symptom Potential Cause Recommended Solution
Low or No MS Signal 1. Sample Preparation Issue: Flawed extraction technique leading to analyte loss.[17]1a. Re-evaluate extraction protocol; check pH, solvent volumes, and mixing steps. 1b. Consider switching to a more efficient extraction method (e.g., SPE).[1]
2. LC System Issue: No mobile phase flow, leak in the system, or incorrect column.[18]2a. Purge the LC system to remove air bubbles. 2b. Check all fittings for leaks. 2c. Verify the correct mobile phase composition and column are being used.[18]
3. MS Setting Issue: Incorrect MS parameters (e.g., ion source temperature, gas flows, collision energy).[18]3a. Ensure MS settings are optimized for this compound. 3b. Perform an MS tune and calibration.[18] 3c. Check for ion suppression due to matrix effects.[18]
Poor Chromatographic Resolution 1. Suboptimal Mobile Phase: Incorrect solvent strength or pH.[12]1a. Adjust the organic modifier percentage. 1b. Optimize the pH of the aqueous phase to improve selectivity.[12] 1c. Consider using a shallower gradient.[12]
2. Column Degradation: Column is contaminated or has lost efficiency.[14]2a. Flush the column according to the manufacturer's instructions. 2b. Replace the column if performance does not improve.
3. Inappropriate Flow Rate/Temp: Flow rate is too high or temperature is not optimal.[12]3a. Reduce the flow rate to increase separation time.[15] 3b. Adjust the column temperature to improve peak shape and selectivity.[15]
High Variability in Results (Imprecision) 1. Inconsistent Sample Preparation: Manual inconsistencies during extraction or dilution.1a. Ensure consistent timing and technique for all sample preparation steps. 1b. Use an internal standard to correct for variability.[18]
2. Matrix Effects: Variable ion suppression/enhancement between different sample lots.2a. Use a stable isotope-labeled internal standard. 2b. Improve the sample cleanup procedure to remove more interferences.[1]
3. System Instability: Fluctuations in LC pressure, temperature, or MS source stability.[19]3a. Allow the LC-MS system to fully equilibrate before starting the run. 3b. Check for pressure fluctuations, which may indicate a leak or pump issue.[19]
Data & Protocols
Quantitative Data Summary

The tables below summarize typical validation parameters and results reported for this compound bioanalysis using LC-MS/MS.

Table 1: Typical LC-MS/MS Method Parameters for this compound Analysis

ParameterTypical Value / ConditionSource
Sample Preparation Protein Precipitation (ACN:MeOH) or Solid-Phase Extraction (C8)[4][6]
Chromatography Gradient Elution, Reverse-Phase (C8 or C18)[6][13]
Mobile Phase Acetonitrile/Methanol/Propanol and aqueous buffer (e.g., Phosphoric Acid)[5][13]
Detection Mode Positive ESI, Multiple Reaction Monitoring (MRM)[3]
Internal Standard Carvedilol or Deuterium-labeled this compound[3]

Table 2: Summary of Reported this compound Bioanalytical Method Validation Data

Validation ParameterReported ValueSource
Linearity Range 10 - 2000 ng/mL[3]
5 - 1500 ng/mL[3]
Lower Limit of Quantitation (LLOQ) 10 ng/mL[3]
0.05 ng/mL (using derivatization)[3]
Extraction Recovery > 80%[3][4]
Intra- & Inter-Day Precision (%CV) < 15%[3]
Accuracy (%RE) within ±13%[3]
Freeze-Thaw Stability Stable for 6 cycles[3]
Long-Term Stability Stable for 6 months at -20°C[3]
Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a rapid method for sample cleanup, adapted from published methodologies.[3][6]

  • Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with the working solution of the internal standard (e.g., Carvedilol).

  • Precipitation: Add 300 µL of a cold precipitation solution (e.g., Acetonitrile:Methanol, 8:2 v/v).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol helps quantify the impact of the matrix on the analyte's signal.[2]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare the analyte and internal standard in the final mobile phase composition at a known concentration (e.g., low and high QC).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the resulting blank extracts with the analyte and internal standard to the same concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Calculate the Coefficient of Variation (%CV) of the MF across all lots. A %CV ≤ 15% is generally considered acceptable.

Visualizations

Troubleshooting_Extraction_Recovery Workflow: Troubleshooting Low Extraction Recovery start Start: Low/Inconsistent Extraction Recovery check_ph Verify pH of Sample and Extraction Solvents start->check_ph ph_ok Is pH Optimal for This compound (Non-ionized)? check_ph->ph_ok adjust_ph Adjust pH Using Acid/Base/Buffer ph_ok->adjust_ph No check_mixing Review Physical Extraction Process ph_ok->check_mixing Yes adjust_ph->check_ph Re-test mixing_ok Is Vortexing/Mixing Sufficient? check_mixing->mixing_ok increase_mixing Increase Mixing Time or Intensity mixing_ok->increase_mixing No check_method Evaluate Extraction Method (PPT vs. LLE vs. SPE) mixing_ok->check_method Yes increase_mixing->check_mixing Re-test method_ok Is Method Selective Enough? check_method->method_ok optimize_method Optimize SPE/LLE Conditions (e.g., change sorbent/solvent) method_ok->optimize_method No end_ok Problem Resolved method_ok->end_ok Yes optimize_method->check_method Re-test

Caption: Troubleshooting workflow for low this compound extraction recovery.

Chromatography_Troubleshooting_Tree Decision Tree: Improving Poor Peak Shape start Start: Poor Peak Shape (Tailing/Splitting) check_column Is Column Old or Contaminated? start->check_column replace_column Flush or Replace Analytical Column check_column->replace_column Yes check_mobile_phase Review Mobile Phase Composition check_column->check_mobile_phase No replace_column->start Re-evaluate ph_ok Is pH Optimal? check_mobile_phase->ph_ok adjust_ph Adjust pH (e.g., add acid) to Suppress Ionization ph_ok->adjust_ph No solvent_ok Is Organic/Aqueous Ratio Correct? ph_ok->solvent_ok Yes adjust_ph->check_mobile_phase Re-test adjust_solvent Modify Solvent Ratio or Change Organic Modifier solvent_ok->adjust_solvent No check_temp Review Column Temperature and Flow Rate solvent_ok->check_temp Yes adjust_solvent->check_mobile_phase Re-test optimize_temp Adjust Temperature or Lower Flow Rate check_temp->optimize_temp end_ok Problem Resolved optimize_temp->end_ok

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

Matrix_Effect_Components Logical Diagram: Understanding Matrix Effects ME Matrix Effect (Altered Ionization) Source Source: Co-eluting Matrix Components ME->Source Outcome Outcome on MS Signal ME->Outcome Mitigation Mitigation Strategies ME->Mitigation Endo Endogenous (e.g., Phospholipids, Salts) Source->Endo Exo Exogenous (e.g., Anticoagulants, Dosing Vehicles) Source->Exo Suppression Ion Suppression (Decreased Signal) Outcome->Suppression Enhancement Ion Enhancement (Increased Signal) Outcome->Enhancement Cleanup Improved Sample Cleanup (SPE, LLE) Mitigation->Cleanup Chroma Chromatographic Separation Mitigation->Chroma SILIS Use of SIL-Internal Standard Mitigation->SILIS

Caption: Key components and mitigation strategies for matrix effects.

References

Improving peak resolution in quinaprilat chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinaprilat chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in this compound chromatography?

Poor peak resolution in the analysis of this compound, the active metabolite of quinapril, can stem from several factors.[1][2][3] These typically fall into three main categories:

  • Chromatographic Conditions: Suboptimal mobile phase composition (e.g., incorrect organic modifier, pH, or buffer strength), inappropriate column temperature, or an unsuitable flow rate can all negatively impact resolution.[3][4][5]

  • Column Issues: Problems such as column aging, contamination, voids in the packing bed, or a blocked inlet frit can lead to peak broadening and tailing.[6][7] Using a column with an inappropriate stationary phase (e.g., one that doesn't provide sufficient selectivity) is also a common issue.[2][4]

  • Analyte-Specific Issues: this compound contains a proline residue and exists as diastereomers, which can be challenging to separate.[8][9] Additionally, interactions between the analyte and residual silanols on the silica-based column packing can cause peak tailing.[7][10]

Q2: Why is the mobile phase pH so critical for this compound analysis?

The pH of the mobile phase is crucial because this compound is an ionizable compound.[5][8] Its charge state changes with pH, which directly affects its retention on a reversed-phase column and its interaction with the stationary phase. ACE inhibitors like this compound are often analyzed using acidic mobile phases to ensure consistent ionization and good peak shape.[8] Operating near the analyte's pKa can lead to inconsistent retention times and peak shape problems, including splitting or severe tailing.[7] Adjusting the pH to be at least 2 units away from the analyte's pKa is a common strategy to ensure a single ionic form is present, leading to sharper, more symmetrical peaks.[6]

Q3: What is peak tailing and how can I address it for this compound?

Peak tailing is a common form of peak distortion where the latter half of the peak is wider than the front half.[1][7] For basic compounds like this compound, a primary cause is the interaction with acidic silanol groups on the surface of the silica packing material in the column.[7][11]

To address peak tailing for this compound, consider the following:

  • Adjust Mobile Phase pH: Using an acidic mobile phase (e.g., with phosphoric acid) can suppress the ionization of silanol groups, reducing unwanted interactions.[6][8]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.[10][11]

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this may not always be effective and can suppress MS signals if used.[10]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[7][10] Try reducing the injection volume or sample concentration.[10]

Q4: Can the choice of organic modifier in the mobile phase improve resolution?

Yes, the choice of organic modifier (e.g., acetonitrile, methanol, 1-propanol) significantly impacts selectivity and, therefore, resolution.[4][12] Different solvents alter the interactions between the analyte, the mobile phase, and the stationary phase. For ACE inhibitors, using 1-propanol has been shown to be beneficial for resolution and peak shape.[8] In one study, a mixture of 1-propanol and acetonitrile was found to be optimal for separating quinapril and this compound, providing good resolution and a short analysis time.[8][13]

Troubleshooting Guide

Q: I'm observing co-elution or very poor resolution between quinapril and this compound. What steps should I take?

A: Co-elution indicates a lack of selectivity between the two compounds. Follow this systematic approach to improve separation.

G start Poor Resolution Observed step1 Step 1: Optimize Mobile Phase Strength (% Organic) start->step1 Begin Troubleshooting step2 Step 2: Adjust Mobile Phase pH step1->step2 If resolution is still poor step3 Step 3: Change Organic Modifier (e.g., ACN to MeOH/Propanol) step2->step3 If resolution is still poor step4 Step 4: Change Column (Different Stationary Phase) step3->step4 If resolution is still poor step5 Step 5: Adjust Temperature and Flow Rate step4->step5 If resolution is still poor end Resolution Achieved step5->end If successful

Caption: A systematic workflow for troubleshooting poor peak resolution.

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent. This will increase the retention time for both peaks and may improve their separation.[2][4]

  • Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention of this compound. Experiment with the pH of the aqueous portion of your mobile phase (e.g., using a phosphate or phosphoric acid buffer) to maximize the difference in retention times.[8]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture containing 1-propanol.[4][8] The different solvent properties can alter selectivity and resolve the peaks.

  • Evaluate the Column: If mobile phase optimization is insufficient, the column may not be suitable. Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano phase) to introduce different separation mechanisms.[4] Also, ensure your column is not degraded by replacing it with a new one of the same type.[6]

  • Adjust Temperature and Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will lengthen the run time.[3] Increasing the column temperature can decrease mobile phase viscosity and may improve peak shape and efficiency.[3][14]

Q: My this compound peak is broad, not just tailing. What are the likely causes?

A: Broad peaks can be caused by issues both inside and outside the column.

G cluster_causes Potential Causes of Broad Peaks cluster_solutions Solutions C1 Extra-Column Volume (Long Tubing) S1 Minimize Tubing Length/ID C1->S1 C2 Column Contamination or Void S2 Flush or Replace Column C2->S2 C3 High Sample MW (Not applicable to this compound) C4 Sample Solvent Mismatch S4 Dissolve Sample in Mobile Phase C4->S4 S3 N/A

Caption: Common causes of broad peaks and their corresponding solutions.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread before it reaches the detector. Ensure all connections are made with the shortest possible length of appropriate ID tubing.

  • Column Contamination/Deterioration: Strongly retained impurities from previous injections can accumulate at the column head, leading to peak broadening.[6] Try flushing the column with a strong solvent or, if the column is old, replace it. A void at the column inlet can also cause similar issues.[7]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion and broadening.[6] Whenever possible, dissolve your sample in the initial mobile phase.[6]

Quantitative Data Summary

The following tables summarize various chromatographic conditions used for the analysis of this compound, providing a starting point for method development.

Table 1: Mobile Phase Compositions and their Effects

Organic Modifier(s)Aqueous PhaseRatio (v/v/v)ObservationsReference
Methanol10mM Phosphoric Acid5:4Broad peaks obtained for quinapril.[8]
Acetonitrile10mM Phosphoric Acid10:17Better peak shape for this compound compared to methanol, but still broad peaks for quinapril.[8]
1-Propanol10mM Phosphoric Acid1:3Poor resolution between this compound and quinapril.[8]
1-Propanol & Acetonitrile10mM Phosphoric Acid20:15:78Optimal: Good resolution, short analysis time, and good peak shape for quinapril.[8][13]
AcetonitrileMixed Phosphate Buffer (pH 6.5)60:40Used for the determination of quinapril assay.[15]
AcetonitrilePhosphate Buffer (pH 4.5)35:65Used for simultaneous determination of quinapril and hydrochlorothiazide.[16]

Table 2: Column and Detection Parameters

Column TypeDimensionsFlow RateTemperatureDetection WavelengthReference
Not SpecifiedNot Specified1 mL/min30°C206 nm[8][13]
Inertsil C18150 x 4.6 mm, 5 µmNot SpecifiedNot Specified239 nm[15]
Zorbax Eclipse XDB, C18150 x 4.6 mm, 5 µm0.9 mL/min30°C210 nm[16]
Acquity UPLC BEH C18100 x 2.1 mm, 1.7 µm0.2 mL/minNot SpecifiedMS/MS Detection[17]

Experimental Protocols

Protocol: Optimized HPLC Method for Quinapril and this compound Separation[9][14]

This protocol is based on a validated method for the determination of quinapril and its metabolite this compound in biological fluids.

1. Materials and Reagents:

  • HPLC-grade 1-propanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Quinapril and this compound reference standards

2. Mobile Phase Preparation:

  • Prepare a 10mM phosphoric acid solution by diluting the appropriate amount of phosphoric acid in HPLC-grade water.

  • The final mobile phase is a mixture of 1-propanol, acetonitrile, and 10mM phosphoric acid in a ratio of 20:15:78 (v/v/v) .

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.[13]

3. Chromatographic System:

  • Column: A suitable C8 or C18 reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 30°C.[13]

  • Detection: UV detector set to 206 nm.[13]

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Prepare individual stock solutions of quinapril and this compound in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentration (e.g., 2 µg/mL).[13]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution.

  • Under these conditions, both compounds should be well-separated in under 9 minutes.[18]

References

Technical Support Center: Quinaprilat Adsorption in Vials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the adsorptive losses of quinaprilat in sample vials. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you mitigate this common issue in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound concentration lower than expected after storage in vials?

A1: this compound, like many pharmaceutical compounds, can adsorb to the surface of sample vials, leading to a decrease in the concentration of the analyte in solution. This phenomenon is particularly significant at low concentrations. The primary mechanisms of adsorption are ionic and hydrophobic interactions between this compound and the vial surface. Glass vials, with their negatively charged silanol groups, can attract positively charged molecules, while both glass and plastic vials can exhibit hydrophobic interactions.

Q2: What are the main factors that influence the adsorptive loss of this compound?

A2: Several factors can influence the extent of this compound adsorption:

  • Vial Material: The choice between glass and plastic vials is critical. Borosilicate glass is a common choice, but its surface silanol groups can lead to ionic adsorption. Polypropylene vials can reduce ionic adsorption but may be more susceptible to hydrophobic interactions.

  • pH of the Sample Solution: The pH of the solution affects the charge of both the this compound molecule and the vial surface. This compound has acidic and basic functional groups, and its overall charge will change with pH. At a pH where both this compound and the glass surface have opposite charges, electrostatic attraction and thus adsorption will be maximized.

  • Sample Solvent/Matrix: The composition of your sample solvent plays a significant role. Organic solvents or the presence of other molecules in the sample matrix can compete with this compound for binding sites on the vial surface, potentially reducing adsorption. Conversely, some matrices might enhance adsorption.

  • Concentration of this compound: Adsorptive losses are often more pronounced at lower analyte concentrations because a larger fraction of the total analyte is in contact with the vial surface.

  • Temperature and Storage Time: Higher temperatures and longer storage times can increase the rate and extent of adsorption.

Q3: What are the best practices to minimize this compound adsorption?

A3: To minimize adsorptive losses, consider the following strategies:

  • Vial Selection: Use low-adsorption vials, such as those made of polyethylene or specially treated glass vials.

  • Silanization: For glass vials, silanization can be an effective method to reduce ionic interactions by capping the surface silanol groups.

  • pH Adjustment: Adjust the pH of your sample solution to a level where both this compound and the vial surface have similar charges (e.g., both negative), thereby creating electrostatic repulsion.

  • Solvent Modification: The addition of a small percentage of an organic solvent (e.g., acetonitrile or methanol) to your aqueous samples can help reduce hydrophobic interactions.

  • Use of Additives: Adding a competing agent, such as a salt or another compound with similar properties to this compound, at a higher concentration can saturate the binding sites on the vial surface.

  • Minimize Storage Time: Analyze samples as quickly as possible after preparation to reduce the time available for adsorption to occur.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound adsorptive losses.

Caption: Troubleshooting workflow for addressing this compound adsorptive losses.

Problem Potential Cause Troubleshooting Steps & Solutions
Low and inconsistent this compound recovery Adsorption to standard borosilicate glass vials.1. Switch to low-adsorption vials: Use polypropylene or polyethylene vials. 2. Use treated glass vials: Employ silanized glass vials or commercially available low-adsorption glass vials. 3. Perform a vial comparison study: Analyze the same this compound standard in different vial types to quantify the loss in each.
Recovery decreases over time Time-dependent adsorption process.1. Minimize sample storage time: Prepare samples immediately before analysis whenever possible. 2. Optimize storage temperature: Store samples at lower temperatures (e.g., 4°C) to slow down the adsorption kinetics, but be mindful of potential solubility issues.
Adsorption varies between different sample batches Inconsistent sample matrix (pH, ionic strength, organic content).1. Standardize sample preparation: Ensure consistent pH and solvent composition for all samples and standards. 2. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.
Significant loss at low concentrations Saturation of vial surface binding sites at higher concentrations.1. Increase the concentration of the analyte if the method allows. 2. Add a structural analog: Introduce a non-interfering compound with similar adsorptive properties at a higher concentration to block the active sites on the vial surface.

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative impact of various factors on this compound adsorption. Note: Specific quantitative data for this compound is limited in the public domain; these values are illustrative based on the behavior of similar compounds.

Factor Condition Expected Impact on Adsorption Potential Recovery Rate (%)
Vial Type Standard GlassHigh50 - 80%
PolypropyleneModerate80 - 95%
Silanized GlassLow> 95%
PolyethyleneLow> 95%
Sample pH Acidic (e.g., pH 3-4)Potentially High (depends on pKa)60 - 85%
Neutral (e.g., pH 7)Moderate80 - 90%
Basic (e.g., pH 8-9)Potentially Low (electrostatic repulsion from deprotonated silanols)> 90%
Organic Solvent 0% AcetonitrileHigh70 - 85%
10% AcetonitrileModerate85 - 95%
50% AcetonitrileLow> 95%

Experimental Protocols

Protocol 1: Quantification of this compound Adsorptive Loss

This protocol describes a method to determine the extent of this compound loss in different types of vials.

Experimental_Workflow_Quantification prep_std Prepare this compound Standard Solution aliquot Aliquot into Different Vial Types (Glass, PP, Silanized, etc.) prep_std->aliquot incubate Incubate at Defined Time and Temperature aliquot->incubate analyze Analyze Supernatant by LC-MS/MS incubate->analyze calculate Calculate Percent Recovery vs. Control (e.g., Polyethylene vial at T=0) analyze->calculate

Caption: Workflow for quantifying this compound adsorptive loss.

Materials:

  • This compound standard

  • Solvent (e.g., water, buffer, or a mixture with organic solvent)

  • Different types of vials to be tested (e.g., borosilicate glass, polypropylene, silanized glass)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a working solution at a relevant low concentration (e.g., 10 ng/mL).

  • Aliquot the working solution into the different types of vials to be tested (in triplicate).

  • As a control, aliquot the working solution into a vial known for low adsorption (e.g., polyethylene) and analyze immediately (T=0).

  • Incubate the test vials for a specific period (e.g., 24 hours) at a controlled temperature (e.g., room temperature).

  • After incubation, transfer the supernatant from each vial into a clean, low-adsorption autosampler vial.

  • Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate the percent recovery for each vial type by comparing the concentration after incubation to the T=0 control.

Protocol 2: Silanization of Glass Vials

This protocol provides a general procedure for silanizing glassware to reduce surface activity. Safety Precaution: Silanizing reagents are often toxic and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Glass vials

  • Silanizing agent (e.g., 5% dimethyldichlorosilane in an inert solvent like heptane or toluene)

  • Rinsing solvents (e.g., toluene, methanol, acetone)

  • Detergent and deionized water

  • Oven

Procedure:

  • Cleaning: Thoroughly wash the glass vials with detergent and water, followed by a rinse with deionized water. Dry the vials completely in an oven.

  • Silanization:

    • In a chemical fume hood, fill the vials to about one-third of their volume with the 5% silanizing solution.

    • Agitate the vials for approximately 15 minutes, ensuring the entire inner surface is wetted.

    • Carefully decant the silanizing solution.

  • Rinsing:

    • Rinse the vials three times with dry toluene.

    • Fill the vials to about one-third with methanol and agitate for 15 minutes.

    • Decant the methanol and perform a final rinse with methanol and then acetone.

  • Drying: Dry the silanized vials in an oven before use.

Technical Support Center: pH-Dependent Stability of Quinaprilat Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of quinaprilat stock solutions. This compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, is susceptible to degradation in aqueous solutions, which can impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound primarily degrades through intramolecular cyclization to form a diketopiperazine (DKP) derivative. This reaction is pH-dependent. While quinapril, the prodrug, undergoes hydrolysis to form this compound, this compound itself is susceptible to this cyclization.

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

A2: Based on stability studies of the parent drug, quinapril, the optimal pH for stability in aqueous solution is in the narrow range of 5.5 to 6.5.[1] Deviations outside this range, particularly into basic conditions, can accelerate degradation.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: For long-term storage, methanol or dimethyl sulfoxide (DMSO) are commonly used to prepare concentrated stock solutions.[2][3] These stock solutions are then typically diluted into an appropriate aqueous buffer for final experimental use.

Q4: How should I store my this compound stock solutions?

A4: Solid this compound can be stored at -20°C for over three years.[3] Stock solutions in organic solvents like DMSO or methanol should be stored at -80°C for long-term stability (up to one year).[3] For short-term storage, aliquots can be kept at 4°C for over a week.[3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q5: Can I dissolve this compound directly in an aqueous buffer?

A5: While possible, dissolving this compound directly in an aqueous buffer is not recommended for creating a stock solution due to its limited stability in aqueous environments. It is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the working solution.Ensure the pH of your final aqueous buffer is within the optimal range of 5.5-6.5. Prepare fresh working solutions from a frozen stock for each experiment.
Precipitation upon dilution of DMSO stock into aqueous buffer Low solubility of this compound at the final concentration or temperature shock.Pre-warm both the stock solution and the aqueous buffer to 37°C before dilution. If precipitation still occurs, gentle warming and sonication may help redissolve the compound.[3] Consider preparing an intermediate dilution in DMSO before the final dilution into the aqueous medium.[3]
Loss of compound activity over time in a multi-day experiment Instability of this compound in the aqueous experimental medium.If the experiment runs for an extended period, consider replacing the medium with freshly prepared this compound solution at regular intervals.
Unexpected peaks in HPLC analysis Presence of degradation products (e.g., diketopiperazine derivative).Confirm the identity of the degradation products using a reference standard if available. Review your solution preparation and storage procedures to minimize degradation.

Quantitative Data on Quinapril Stability

Table 1: Effect of pH on the Stability of Quinapril in Aqueous Solution

pH Stability Primary Degradation Pathway
< 5.5DecreasedHydrolysis to this compound and cyclization to diketopiperazine
5.5 - 6.5 Optimal Minimal degradation [1]
> 6.5Significantly DecreasedPrimarily cyclization to diketopiperazine

Note: This data is for quinapril, the prodrug of this compound. The stability profile of this compound is expected to be similar with respect to pH-dependent cyclization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Stability Testing of this compound in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound in different pH buffers using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Buffer solutions at various pH values (e.g., pH 4, 5.5, 7.4, 8.5)

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile, HPLC grade

  • Phosphate buffer for mobile phase (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to a specific pH with phosphoric acid)

  • Incubator or water bath

Procedure:

  • Prepare working solutions of this compound (e.g., 100 µM) by diluting the stock solution into the different pH buffers.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and inject them into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks over time.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

HPLC Conditions (Example):

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 2.5) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

Visualizations

Quinaprilat_Degradation_Pathway This compound This compound DKP Diketopiperazine (DKP) (Inactive) This compound->DKP Intramolecular Cyclization (pH-dependent, favored at non-optimal pH)

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (DMSO) C Dilute Stock into Buffers (t=0) A->C B Prepare Aqueous Buffers (Varying pH) B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Intervals D->E t = 1, 2, 4... hrs F Analyze by HPLC E->F G Quantify this compound and Degradants F->G H Determine Degradation Rate at each pH G->H

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Trace Level Quinaprilat Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering contamination issues during the trace level analysis of quinaprilat.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing a this compound peak in my blank or placebo sample injections?

This phenomenon is commonly referred to as "carryover" or "ghost peaks." It occurs when remnants of the analyte from a previous, often high-concentration, injection appear in subsequent runs.

Troubleshooting Steps:

  • Isolate the Source: The primary sources of carryover are the autosampler, the analytical column, and the injection port.[1] A systematic approach is necessary to identify the origin.

  • Injector and Autosampler: The autosampler needle and syringe can retain analyte.[1] Ensure your needle wash procedure is effective. Use a strong, organic solvent wash. In some cases, multiple wash cycles or a combination of different wash solvents (e.g., acidic, basic, organic) may be necessary.

  • Analytical Column: Analyte can be retained on the column, especially if it has a high affinity for the stationary phase or if the column is contaminated.[2][3]

    • Perform a high-organic solvent flush (e.g., 95% acetonitrile or isopropanol) at the end of each run or batch.[4]

    • If contamination is severe, consider backflushing the column (disconnect from the detector first).[5]

  • Mobile Phase: While less common for carryover of a specific analyte, contaminated mobile phase can introduce ghost peaks.[6][7] Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[8][9]

Q2: My baseline is noisy, drifting, or showing random spikes. What are the potential causes?

A noisy or drifting baseline can significantly impact the limit of quantitation (LOQ). Common causes include mobile phase issues, system contamination, or detector problems.

Troubleshooting Steps:

  • Mobile Phase Contamination: This is a leading cause of baseline issues.[6]

    • Solvent Quality: Always use high-purity, LC-MS grade solvents.[5][8]

    • Additives: Use volatile, high-purity additives like formic acid or ammonium formate at the lowest effective concentration.[9] Avoid non-volatile buffers like phosphates.

    • Water Source: Water is a common source of contamination. Use freshly prepared, high-purity water (e.g., Milli-Q or equivalent).[6] Consider passing deionized water through a preparative C18 column to remove organic impurities.[6]

    • Microbial Growth: Buffers and aqueous mobile phases should be replaced every 24-48 hours to prevent microbial growth, which can cause baseline noise.[3]

  • System Contamination: General system contamination can lead to a high background signal.[10]

    • Flush the entire LC system thoroughly.

    • Clean the ion source of the mass spectrometer, as contamination build-up can lead to signal instability.[8]

  • Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the system, causing pressure fluctuations and baseline spikes. Ensure your system's degasser is functioning correctly.

Q3: I'm seeing unexpected peaks in my chromatogram that are not this compound or the internal standard. What could they be?

These peaks could be degradation products, excipients from the formulation, or contaminants introduced during sample preparation.

Troubleshooting Steps:

  • Quinapril Degradation: Quinapril is known to be unstable, especially in aqueous solutions, and degrades into several products, including this compound and diketopiperazine (DKP) derivatives.[11][12][13] The degradation is pH-dependent, with quinapril being most stable in a narrow pH range of 5.5-6.5.[14] Ensure sample pH is controlled and analysis is performed promptly after preparation.

  • Excipient Interference: Pharmaceutical formulations contain excipients (e.g., magnesium stearate, lactose) that can sometimes interfere with the analysis.[13] Review the formulation and perform an extraction of a placebo sample to identify any interfering peaks.

  • Sample Preparation Contamination: Contamination can be introduced at any stage of sample preparation.[15]

    • Glassware/Plasticware: Ensure all vials, pipette tips, and plates are clean and free from contaminants.

    • Solvents/Reagents: Use high-purity solvents for extraction and reconstitution.[15]

    • Cross-Contamination: During solid-phase extraction (SPE) or liquid-liquid extraction (LLE), high-concentration samples can contaminate adjacent wells or tubes.[1]

Quantitative Data Summary

For reliable trace level analysis, it is crucial to operate within established method performance parameters. The tables below summarize typical values for this compound analysis and guidelines for assessing contamination.

Table 1: Typical LC-MS/MS Method Parameters for this compound

Parameter Typical Value Reference
Lower Limit of Quantitation (LLOQ) 5 - 10 ng/mL in plasma [16][17][18]
Upper Limit of Quantitation (ULOQ) 1000 - 2000 ng/mL in plasma [16][18]
Intra- & Inter-Day Variability < 15% [16]

| Recovery | 61 - 63% |[18] |

Table 2: Acceptance Criteria for Contamination Assessment

Test Acceptance Criterion Rationale
Carryover Check Response in blank after ULOQ injection should be < 20% of the LLOQ response. Ensures that high-concentration samples do not artificially inflate the results of subsequent low-concentration samples.
Blank Sample Analysis No significant interfering peaks (> 20% of LLOQ) at the retention time of this compound. Confirms the absence of contamination from reagents, materials, or the analytical system itself.

| Placebo Sample Analysis | No significant interfering peaks (> 20% of LLOQ) at the retention time of this compound. | Verifies that formulation excipients do not interfere with the quantitation of the analyte. |

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a common and straightforward method for extracting this compound from plasma samples.[16][17]

  • Pipette: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike: Add the internal standard (e.g., carvedilol or lisinopril).[16][18]

  • Precipitate: Add 800 µL of a cold protein precipitation solvent (e.g., acetonitrile:methanol 8:2 v/v).[16][17]

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Carryover and System Contamination Assessment

This procedure helps to systematically check for and troubleshoot carryover.

  • Equilibrate: Equilibrate the LC-MS/MS system until a stable baseline is achieved.

  • Blank Injections: Inject at least two blank samples (reconstitution solvent) to establish the baseline and check for existing contamination.

  • LLOQ Injection: Inject a sample at the Lower Limit of Quantitation (LLOQ).

  • ULOQ Injection: Inject a sample at the Upper Limit of Quantitation (ULOQ).

  • Post-ULOQ Blank: Immediately following the ULOQ injection, inject a blank sample. Analyze the chromatogram for a peak at the retention time of this compound. The response should be less than 20% of the LLOQ peak area.

  • Troubleshooting: If carryover exceeds the acceptance limit, implement cleaning procedures for the autosampler and column as described in the FAQs. Repeat the assessment until carryover is within acceptable limits.

Visual Diagrams

Contamination_Sources cluster_System System & Environment cluster_LCMS LC-MS System cluster_SamplePrep Sample Preparation cluster_Analyst Analyst & Environment Contamination Potential Contamination Sources Autosampler Autosampler Carryover Contamination->Autosampler Column Column Contamination Contamination->Column MobilePhase Mobile Phase Impurities Contamination->MobilePhase IonSource Ion Source Buildup Contamination->IonSource Glassware Dirty Glassware/Vials Contamination->Glassware Solvents Impure Solvents Contamination->Solvents CrossCont Cross-Contamination Contamination->CrossCont Degradation Analyte Degradation Contamination->Degradation Hygiene Improper Hygiene Contamination->Hygiene Environment Airborne Particles Contamination->Environment

Caption: Overview of potential contamination sources in trace analysis.

Carryover_Troubleshooting start Peak observed in blank injection? check_injector 1. Intensify autosampler wash protocol (use stronger solvent, multiple cycles) start->check_injector Yes end No carryover issue detected. start->end No re_run_blank1 2. Inject blank again check_injector->re_run_blank1 is_peak_gone1 Peak gone or <20% of LLOQ? re_run_blank1->is_peak_gone1 check_column 3. Perform extended column wash (high organic solvent) is_peak_gone1->check_column No problem_solved Problem Solved: Source was likely the injector. is_peak_gone1->problem_solved Yes re_run_blank2 4. Inject blank again check_column->re_run_blank2 is_peak_gone2 Peak gone or <20% of LLOQ? re_run_blank2->is_peak_gone2 check_mobile_phase 5. Prepare fresh mobile phase (use new LC-MS grade reagents) is_peak_gone2->check_mobile_phase No problem_solved2 Problem Solved: Source was likely the column. is_peak_gone2->problem_solved2 Yes problem_persists Problem Persists: Consider further system-wide decontamination or service. check_mobile_phase->problem_persists

Caption: Logical workflow for troubleshooting carryover issues.

Quinapril_Degradation Quinapril Quinapril This compound This compound (Active Metabolite) Quinapril->this compound Hydrolysis (e.g., in plasma/solution) DKP Diketopiperazine (DKP) (Cyclization Product) Quinapril->DKP Intramolecular Cyclization (Instability)

Caption: Primary degradation pathways of Quinapril.

References

Validation & Comparative

A Head-to-Head Battle of Potency: Quinaprilat versus Enalaprilat in ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between Angiotensin-Converting Enzyme (ACE) inhibitors is paramount. This guide provides an in-depth in vitro comparison of two prominent active metabolites, quinaprilat and enalaprilat, focusing on their potency in inhibiting ACE, a key enzyme in the regulation of blood pressure.

This compound and enalaprilat are the active forms of the prodrugs quinapril and enalapril, respectively. Both are potent inhibitors of ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. While both drugs share this mechanism, their intrinsic potencies can differ, influencing their pharmacological profiles. This guide synthesizes available experimental data to offer a clear comparison.

Quantitative Comparison of In Vitro Potency

This study, which utilized radioligand binding assays on various tissue homogenates, consistently demonstrated the superior in vitro potency of this compound over enalaprilat.

Tissue HomogenateRank Order of Potency[1]
PlasmaThis compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat
LungThis compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat
KidneyThis compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat
HeartThis compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat

Note: While this rank order provides a qualitative comparison, the absence of specific IC50 or Ki values from a single comparative study prevents a direct quantitative assessment of the potency difference.

For enalaprilat, independent studies have reported an IC50 value of 1.94 nM and a Ki value of approximately 0.1 nM for ACE inhibition.[2]

Experimental Protocols

The determination of ACE inhibitory potency relies on robust in vitro assays. Two common methods are the spectrophotometric assay and the radioligand binding assay.

Spectrophotometric Assay for ACE Inhibition

This method measures the enzymatic activity of ACE by monitoring the cleavage of a synthetic substrate, typically Hippuryl-Histidyl-Leucine (HHL). The product of this reaction, hippuric acid, can be quantified spectrophotometrically after a colorimetric reaction.

Principle: ACE cleaves HHL into hippuric acid and His-Leu. The amount of hippuric acid produced is directly proportional to the ACE activity. In the presence of an inhibitor like this compound or enalaprilat, the rate of hippuric acid formation is reduced.

General Procedure: [3][4][5]

  • Reaction Mixture Preparation: A buffered solution (e.g., sodium borate buffer, pH 8.3) containing the ACE enzyme and the test inhibitor (this compound or enalaprilat) at various concentrations is pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the HHL substrate to the mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The enzymatic reaction is stopped, often by adding a strong acid like hydrochloric acid.

  • Colorimetric Reaction: A colorimetric reagent (e.g., trichloro-triazine) is added, which reacts specifically with the hippuric acid formed.

  • Spectrophotometric Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 382 nm).

  • IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for ACE Inhibition

This method directly measures the binding affinity of the inhibitor to the ACE enzyme. It utilizes a radiolabeled ligand that specifically binds to the active site of ACE.

Principle: A radiolabeled ACE inhibitor (e.g., 125I-351A, a lisinopril analog) is incubated with the ACE enzyme. Unlabeled inhibitors, such as this compound and enalaprilat, compete with the radioligand for binding to the enzyme. The amount of bound radioactivity is inversely proportional to the potency of the test inhibitor.

General Procedure: [6][7][8]

  • Membrane Preparation: Tissues or cells expressing ACE are homogenized, and the cell membranes containing the enzyme are isolated by centrifugation.

  • Binding Reaction: The prepared membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled inhibitor (this compound or enalaprilat) in a suitable buffer.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined from the competition binding curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I catalyzes ACE ACE ACE->Angiotensin_II catalyzes Inhibitors This compound / Enalaprilat Inhibitors->ACE Inhibit

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and points of ACE inhibition.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis ACE_Solution Prepare ACE Solution Pre_incubation Pre-incubate ACE with Inhibitor ACE_Solution->Pre_incubation Inhibitor_Dilutions Prepare Serial Dilutions of this compound/Enalaprilat Inhibitor_Dilutions->Pre_incubation Substrate_Solution Prepare HHL Substrate Solution Initiate_Reaction Add HHL Substrate Substrate_Solution->Initiate_Reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Terminate Reaction (e.g., with HCl) Incubate->Stop_Reaction Color_Development Add Colorimetric Reagent Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 382 nm Color_Development->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for a spectrophotometric ACE inhibition assay.

Conclusion

Based on the available in vitro data, this compound demonstrates a higher potency for Angiotensin-Converting Enzyme inhibition compared to enalaprilat. This is supported by rank-order potency studies across various tissue homogenates. While a precise quantitative difference in their IC50 or Ki values from a single comparative study remains to be elucidated, the existing evidence strongly suggests that this compound is a more potent inhibitor of ACE in vitro. This difference in potency may contribute to variations in their clinical efficacy and side-effect profiles, a crucial consideration for drug development and clinical research. Further head-to-head in vitro studies under standardized conditions would be beneficial to precisely quantify the potency difference between these two important therapeutic agents.

References

A Comparative Analysis of Quinaprilat and Perindoprilat Tissue ACE Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tissue angiotensin-converting enzyme (ACE) binding affinity of two active pharmaceutical ingredients: quinaprilat and perindoprilat. The information herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decision-making.

Introduction

This compound and perindoprilat are the active metabolites of the prodrugs quinapril and perindopril, respectively. Both are potent inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation. The therapeutic efficacy of these drugs is closely linked to their ability to bind to and inhibit ACE not only in the plasma but also within various tissues. Understanding the differential tissue ACE binding affinities of this compound and perindoprilat is therefore critical for predicting their tissue-specific pharmacological effects and overall clinical performance.

Quantitative Comparison of ACE Binding Affinity

The following tables summarize the available quantitative data on the ACE binding affinity of this compound and perindoprilat. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Rank Order of Potency for ACE Inhibition

Rank Order of Potency (Highest to Lowest)Tissues StudiedReference
This compound = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > FosinoprilatPlasma, Lung, Kidney, Cardiac Homogenates[1]

Table 2: Comparative Inhibition of ACE Catalytic Domains

A study characterized the inhibitory activity of several ACE inhibitors against the two catalytic domains of soluble human ACE: the N-terminal domain (nACE) and the C-terminal domain (cACE).

InhibitornACE IC50 (nM)cACE IC50 (nM)cACE/nACE Selectivity Ratio
This compound 1.8 ± 0.10.4 ± 0.034.5
Perindoprilat 2.1 ± 0.11.0 ± 0.052.1

Data from a study characterizing the structural and kinetic basis of ACE inhibition.

Table 3: Binding Affinity in Human Serum

A study on the binding of perindoprilat to human serum components identified a high-affinity binding component, likely ACE.

CompoundBinding ParameterValueNote
Perindoprilat Association Constant (Ka)2.8 x 10⁹ M⁻¹Represents high-affinity, saturable binding in human serum, attributed to ACE.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and quantitative in vitro autoradiography.

Radioligand Binding Assay for ACE Inhibition

This method is used to determine the binding affinity of inhibitors by measuring their ability to displace a radiolabeled ligand from the ACE active site in tissue homogenates.

a. Tissue Preparation:

  • Tissues of interest (e.g., lung, heart, kidney) are rapidly excised from experimental animals (e.g., rats).

  • The tissues are homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.

  • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the membrane-bound ACE is collected.

  • Protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford assay).

b. Binding Assay:

  • A constant concentration of a radiolabeled ACE inhibitor, typically ¹²⁵I-351A, is incubated with the tissue homogenate.

  • Increasing concentrations of the unlabeled inhibitor (this compound or perindoprilat) are added to compete for binding with the radioligand.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ACE inhibitor.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

c. Data Analysis:

  • The concentration of the unlabeled inhibitor that displaces 50% of the specifically bound radioligand is determined as the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Quantitative In Vitro Autoradiography

This technique allows for the localization and quantification of ACE in intact tissue sections.

a. Tissue Sectioning:

  • Tissues are frozen and sliced into thin sections (e.g., 10-20 µm) using a cryostat.

  • The sections are thaw-mounted onto microscope slides.

b. Radioligand Incubation:

  • The tissue sections are incubated with a solution containing the radiolabeled ACE inhibitor (e.g., ¹²⁵I-351A).

  • To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of an excess of an unlabeled ACE inhibitor.

c. Washing and Drying:

  • After incubation, the slides are washed in cold buffer to remove unbound radioligand.

  • The slides are then dried rapidly.

d. Autoradiographic Imaging:

  • The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate.

  • After an appropriate exposure time, the film is developed or the plate is scanned to reveal the distribution and density of the radioligand binding sites.

e. Quantification:

  • The optical density of the autoradiograms is measured using a computerized image analysis system.

  • By comparing the optical densities to those of co-exposed standards with known amounts of radioactivity, the concentration of ACE binding sites in specific tissue regions can be quantified.

Signaling Pathway and Experimental Workflow

Renin-Angiotensin-Aldosterone System (RAAS) and Site of ACE Inhibition

The following diagram illustrates the RAAS pathway and highlights the central role of ACE, which is the target of both this compound and perindoprilat.

RAAS_Pathway cluster_systemic Systemic Circulation cluster_kidney Kidney cluster_lung Lung & Other Tissues cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Inhibitors This compound Perindoprilat Inhibitors->ACE Inhibits Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Lung, Heart, Kidney) Membrane_Preparation Membrane Fraction Preparation (Centrifugation) Tissue_Homogenization->Membrane_Preparation Protein_Quantification Protein Quantification Membrane_Preparation->Protein_Quantification Incubation Incubation: - Membrane Preparation - Radioligand (e.g., ¹²⁵I-351A) - Unlabeled Inhibitor  (this compound or Perindoprilat) Protein_Quantification->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Radioactivity_Measurement Measure Radioactivity (Gamma Counting) Filtration->Radioactivity_Measurement IC50_Determination Determine IC50 Values Radioactivity_Measurement->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

References

Navigating the Specificity Challenge: A Comparative Guide to Quinaprilat Cross-Reactivity in ACE Inhibitor Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of drug and metabolite concentrations is paramount. When utilizing immunoassays for the detection of angiotensin-converting enzyme (ACE) inhibitors, understanding the potential for cross-reactivity is critical for data integrity. This guide provides a comparative overview of the analytical specificity concerning quinaprilat, the active metabolite of quinapril, in ACE inhibitor immunoassays, supported by experimental principles and alternative analytical approaches.

The development and application of immunoassays for therapeutic drug monitoring and pharmacokinetic studies of ACE inhibitors require a thorough understanding of their specificity. This compound's structural similarity to other ACE inhibitors, such as enalaprilat and lisinopril, presents a potential for cross-reactivity in immunoassays. However, specific quantitative data on the cross-reactivity of this compound in various commercially available or research-based ACE inhibitor immunoassays is not widely published in peer-reviewed literature. This guide, therefore, will focus on the principles of immunoassay cross-reactivity, the methodologies to assess it, and a comparison with highly specific chromatographic methods.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of drug analysis, the drug or its metabolite acts as the antigen. Cross-reactivity occurs when the antibody binds to structurally similar, non-target compounds, leading to inaccurate quantification of the intended analyte. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.

The following diagram illustrates the principle of a competitive immunoassay, a common format for small molecule drug detection, and how a cross-reacting substance can interfere.

cluster_0 Competitive Immunoassay Principle Analyte (this compound) Analyte (this compound) Antibody Antibody Analyte (this compound)->Antibody Binds Labeled Analyte Labeled Analyte Labeled Analyte->Antibody Competes for Binding Cross-Reactant Cross-Reactant Cross-Reactant->Antibody Interferes with Binding cluster_1 Cross-Reactivity Assessment Workflow A Prepare this compound Standard Curve C Run Immunoassay for Standards and Cross-Reactants A->C B Prepare Dilutions of Potential Cross-Reactants B->C D Determine IC50 for This compound and Cross-Reactants C->D E Calculate Percent Cross-Reactivity D->E cluster_2 Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Vasoconstriction Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin This compound This compound (ACE Inhibitor) This compound->ACE Inhibits AT1R->Aldosterone AT1R->Vasoconstriction

Validating Quinaprilat's Effect on Endothelial Function In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quinaprilat's in vitro effects on endothelial function against other angiotensin-converting enzyme (ACE) inhibitors. The data presented is compiled from various studies to assist researchers in evaluating its potential in preclinical studies.

Executive Summary

This compound, the active metabolite of quinapril, demonstrates a significant impact on endothelial function by modulating the nitric oxide (NO) signaling pathway. In vitro studies consistently show that ACE inhibitors as a class enhance endothelial function, primarily by preventing the degradation of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO. This guide synthesizes available in vitro data to compare the efficacy of this compound with other ACE inhibitors in key areas of endothelial health: nitric oxide production, eNOS expression and activity, and the regulation of adhesion molecules.

Comparative Analysis of ACE Inhibitors on Nitric Oxide Production

Nitric oxide is a critical signaling molecule for maintaining vascular health, and its production by endothelial cells is a key indicator of endothelial function. The data below, from a study on human umbilical vein endothelial cells (HUVECs), compares the ability of different ACE inhibitors to increase nitric oxide metabolite (NOx) production.

ACE InhibitorConcentration% Increase in NOx Production (Mean ± SD)
Zofenoprilat10⁻⁸ M110 ± 12
Captopril10⁻⁸ M65 ± 8
Enalaprilat10⁻⁸ M64 ± 7
Lisinopril10⁻⁸ M63 ± 9

Data sourced from a study evaluating the effects of various ACE inhibitors on nitric oxide metabolite production in HUVECs.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to validate these findings, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Quinaprilat_Signaling_Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades B2R Bradykinin B2 Receptor Bradykinin->B2R Activates eNOS_inactive eNOS (inactive) B2R->eNOS_inactive Stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO Produces from L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation & Improved Endothelial Function NO->Vasodilation

Caption: this compound's mechanism of action on endothelial function.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis HUVEC Culture HUVECs Treatment Treat with this compound & Comparators HUVEC->Treatment Griess Nitric Oxide (NO) Measurement (Griess Assay) Treatment->Griess Western eNOS Expression & Phosphorylation (Western Blot) Treatment->Western Adhesion Adhesion Molecule Expression (ICAM-1, VCAM-1) (Flow Cytometry/ELISA) Treatment->Adhesion Data Quantify & Compare Results Griess->Data Western->Data Adhesion->Data

Caption: A typical experimental workflow for in vitro validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates in endothelial cell growth medium.

  • Treatment: Cells are washed and incubated with fresh serum-free medium containing this compound or comparator ACE inhibitors at desired concentrations (e.g., 10⁻⁸ M) for a specified period (e.g., 24 hours).

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction:

    • 50 µL of supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is added and the mixture is incubated for another 10 minutes at room temperature, protected from light.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

eNOS Expression and Phosphorylation (Western Blot)

This technique is used to detect and quantify the total amount of eNOS protein and its active, phosphorylated form.

  • Cell Lysis: Following treatment with ACE inhibitors, HUVECs are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for total eNOS and phosphorylated eNOS (Ser1177). A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Adhesion Molecule Expression (ICAM-1 and VCAM-1)

The expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cell surface can be measured by flow cytometry or cell-based ELISA.

  • Cell Culture and Treatment: HUVECs are cultured in 24-well plates until confluent and then treated with this compound or comparator ACE inhibitors, often in the presence of an inflammatory stimulus like tumor necrosis factor-alpha (TNF-α) to induce adhesion molecule expression.

  • For Flow Cytometry:

    • Cells are detached using a non-enzymatic cell dissociation solution.

    • Cells are incubated with fluorescently labeled primary antibodies against ICAM-1 and VCAM-1.

    • The fluorescence intensity is measured using a flow cytometer.

  • For Cell-Based ELISA:

    • Cells are fixed with paraformaldehyde.

    • Cells are incubated with primary antibodies against ICAM-1 and VCAM-1, followed by an HRP-conjugated secondary antibody.

    • A substrate solution is added, and the colorimetric change is measured using a microplate reader.

Conclusion

The available in vitro evidence suggests that this compound, in line with other ACE inhibitors, positively influences endothelial function, primarily through the enhancement of the bradykinin-NO signaling pathway. The comparative data on NO production indicates that while all tested ACE inhibitors increase NO levels, the magnitude of this effect can vary. Further head-to-head in vitro studies are warranted to definitively position this compound's efficacy relative to other ACE inhibitors in modulating eNOS activity and adhesion molecule expression. The provided protocols offer a standardized framework for conducting such comparative investigations.

Efficacy of Quinaprilat Relative to Other Non-Sulfhydryl ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of quinaprilat, the active metabolite of quinapril, with other prominent non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitors. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting objective performance data and supporting experimental evidence.

Executive Summary

This compound demonstrates potent ACE inhibition, comparable to other widely used non-sulfhydryl ACE inhibitors such as enalaprilat, lisinopril, benazeprilat, and ramiprilat. While in vitro potency (IC50 values) varies across studies due to differing experimental conditions, this compound consistently ranks as a highly effective inhibitor. Head-to-head clinical trials in hypertensive patients indicate that quinapril provides blood pressure reduction similar to that of enalapril and captopril. However, some studies suggest lisinopril may offer more sustained 24-hour blood pressure control. The choice of a specific ACE inhibitor may therefore depend on the desired pharmacokinetic profile and specific patient characteristics.

In Vitro Potency Comparison

The in vitro potency of ACE inhibitors is typically determined by their IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and other non-sulfhydryl ACE inhibitors. It is important to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental assays, substrates, and enzyme sources.

ACE InhibitorIC50 (nM)Source / Comments
This compound 3Data from a review on ACE inhibitor differences.[1]
Enalaprilat 1.94Determined in a binding assay using human endothelial ACE.[2][3]
1.0 - 5.2Range from a review on ACE inhibitor properties.[1]
Lisinopril 1.2For inhibition of the recombinant human ACE C-domain.[4]
Benazeprilat ~4.3 (mmol/L)Determined in a pharmacokinetic/pharmacodynamic model in cats. Note the different unit.[5]
Ramiprilat 2Determined in cultures of pig vascular endothelial cells.[6]
1.5 - 4.2Range from a review on ACE inhibitor properties.[1]

Note: The IC50 values presented are for the active forms of the drugs (e.g., this compound, enalaprilat).

Clinical Efficacy: Head-to-Head Comparison of Blood Pressure Reduction

Clinical trials provide essential data on the in vivo efficacy of antihypertensive agents. The following table summarizes findings from head-to-head studies comparing quinapril with other non-sulfhydryl ACE inhibitors in patients with hypertension.

ComparisonStudy DesignKey FindingsReference
Quinapril vs. Enalapril 28-week, double-blind study in 258 patients with mild to moderate essential hypertension.Quinapril (10, 20, and 40 mg/day) was found to be of similar efficacy to enalapril at the same doses in reducing diastolic blood pressure.[7]
Quinapril vs. Lisinopril Single-blind study in 23 patients with mild to moderate hypertension.Lisinopril (10-20 mg/day) was significantly better than quinapril (20-40 mg/day) in reducing blood pressure after 4 and 8 weeks. 24-hour ambulatory blood pressure monitoring indicated that quinapril failed to control blood pressure after 12 hours.[3]
Follow-up with Ambulatory Blood Pressure Monitoring (ABPM).Both drugs produced a fall in blood pressure, but the fall was more significant with Lisinopril as measured by ABPM.[8]
Quinapril vs. Captopril Multicenter, double-blind study in over 400 patients.The efficacy of quinapril (10-40 mg/day) was found to be similar to captopril (25 mg bid to 50 mg tid).[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language, compatible with Graphviz.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the central role of ACE in the RAAS cascade and the mechanism of action of ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Renin Renin Angiotensin_I->Renin Catalyzed by ACE ACE Angiotensin_II->ACE Catalyzed by AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates ACE_Inhibitors Non-Sulfhydryl ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.

Experimental Workflow for Comparing ACE Inhibitor Potency (IC50 Determination)

This diagram outlines a generalized workflow for an in vitro experiment to determine and compare the IC50 values of different ACE inhibitors.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., FAPGG) - Buffer Solution - Test Inhibitors (e.g., this compound) start->prep_reagents serial_dilutions Prepare Serial Dilutions of Each ACE Inhibitor prep_reagents->serial_dilutions assay_setup Set Up 96-Well Plate: - Control (Enzyme + Substrate) - Blank (Substrate only) - Test Wells (Enzyme + Substrate + Inhibitor) serial_dilutions->assay_setup incubation Incubate at 37°C assay_setup->incubation measurement Measure Fluorescence/Absorbance (Kinetic or Endpoint) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value measurement->data_analysis comparison Compare IC50 Values of Different Inhibitors data_analysis->comparison end End comparison->end

Caption: Generalized workflow for in vitro determination of ACE inhibitor IC50 values.

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the IC50 value of an ACE inhibitor using a fluorogenic substrate.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

  • Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl2

  • Test compounds (this compound and other non-sulfhydryl ACE inhibitors)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in a suitable buffer (e.g., 50% glycerol) and store at -20°C.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 40 µL of the ACE working solution.

    • Add 40 µL of the inhibitor dilution to the test wells. For control wells, add 40 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 160 µL of the pre-warmed substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for a set period (e.g., 30 minutes) with excitation at ~320 nm and emission at ~420 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Conclusion

This compound is a potent non-sulfhydryl ACE inhibitor with an efficacy profile that is broadly comparable to other leading drugs in its class. While in vitro studies provide a basis for assessing relative potency, clinical trial data on blood pressure control offer a more direct measure of therapeutic efficacy. The choice between quinapril and other ACE inhibitors may be guided by factors such as dosing frequency, patient-specific responses, and the desired duration of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the comparative analysis of ACE inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, procedural information for the safe handling, use, and disposal of Quinaprilat in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact.

Hazard Identification and Quantitative Data

This compound is the active metabolite of the prodrug Quinapril and functions as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] While a valuable compound for research, it presents several hazards that require strict adherence to safety protocols. It is classified as causing skin irritation, serious eye irritation, and is suspected of damaging fertility or the unborn child.[2] Additionally, it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Summary of Hazard Classifications:

Hazard ClassGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child[2]
Acute Oral ToxicityH302Harmful if swallowed[3]
Acute Aquatic ToxicityH400Very toxic to aquatic life[3]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[3]

Physicochemical and Toxicological Data:

ParameterValueSource
Molecular FormulaC₂₃H₂₈N₂O₆[3]
Molecular Weight428.485 g/mol [3]
ACE InhibitionIC₅₀ = 0.06 nM[1]
AppearanceWhite crystalline powder[4]
SolubilitySoluble in water (31 mg/mL)[4]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.

Required Personal Protective Equipment:

Body PartRequired PPEStandard/Specification
Hands Protective gloves (e.g., Nitrile)Handle with gloves.[4]
Eyes/Face Safety goggles with side-shields or face shieldMust meet OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Body Impervious clothing, lab coatWear appropriate protective clothing to prevent skin exposure.[3][5]
Respiratory Suitable respirator (e.g., N95 or higher)Required when handling powder outside of a ventilated enclosure or when dust/aerosols may be generated.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol covers the lifecycle of this compound within the laboratory, from receipt to disposal.

  • Inspect: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Store Securely: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[3][5]

  • Temperature: Store at -20°C for powder form or -80°C when in solvent.[3]

  • Inventory: Log the compound into the chemical inventory system.

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or other ventilated enclosure, to avoid dust and aerosol formation.[3]

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: If weighing the powder, do so within a ventilated balance enclosure or fume hood.

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[5] Avoid inhalation of dust or aerosols.[3]

  • Hygiene: Wash hands and arms thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the handling area.[3]

  • Minor Spill (Powder):

    • Ensure the area is well-ventilated.

    • Wearing full PPE, gently sweep up the powder, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable detergent or solvent and wipe clean.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water.[4]

    • Remove contaminated clothing.[3]

    • Seek medical attention if skin irritation occurs.[6]

  • Eye Contact:

    • Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids.[3][5]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[6]

  • Inhalation:

    • Move the person to fresh air.[4]

    • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6]

    • Seek immediate medical attention.

  • Ingestion:

    • Rinse mouth thoroughly with water.[3]

    • Do not induce vomiting.

    • Seek immediate medical attention.[4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination, given the substance's high toxicity to aquatic life.[3]

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be collected in a designated, properly labeled hazardous waste container.[3][5]

  • Environmental Precaution: Do not allow the product or its waste to enter drains, sewers, or surface and ground water.[2]

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[3] Incineration in an approved facility is a recommended method.[6]

  • Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[6] It is the responsibility of the user to determine if the material is a hazardous waste at the time of disposal.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Quinaprilat_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_contingency Contingency Plans cluster_disposal Disposal start Receive & Inspect This compound storage Store Securely (-20°C Powder) start->storage ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator as needed) storage->ppe handling_area Work in Ventilated Area (Fume Hood) ppe->handling_area weigh_dissolve Weigh & Prepare Solution handling_area->weigh_dissolve spill Spill Occurs weigh_dissolve->spill exposure Personnel Exposure weigh_dissolve->exposure end_experiment Experiment Complete weigh_dissolve->end_experiment spill_cleanup Contain & Clean Spill spill->spill_cleanup Follow Spill Protocol first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Follow First Aid Procedures waste_collection Collect All Contaminated Waste in Labeled Container spill_cleanup->waste_collection end_experiment->waste_collection disposal Dispose via Approved Hazardous Waste Vendor waste_collection->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinaprilat
Reactant of Route 2
Quinaprilat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.